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  • Product: 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid
  • CAS: 1269492-42-3

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid in Advanced Scaffold Design

Executive Summary In modern medicinal chemistry, the design of highly selective, potent small molecules relies heavily on the strategic selection of core scaffolds. 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective, potent small molecules relies heavily on the strategic selection of core scaffolds. 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) has emerged as a privileged, orthogonally protected bifunctional building block. By featuring both a highly reactive C5-carboxylic acid and a masked C3-methyl ester on an amphoteric indazole core, this molecule allows researchers to execute divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and step-by-step self-validating methodologies for its application in targeted therapeutics, particularly in the development of kinase inhibitors.

Physicochemical & Structural Profiling

The indazole core is an aromatic heterocycle characterized by annular tautomerism (1H vs. 2H). In the ground state, the 1H-tautomer is thermodynamically favored. The molecule is amphoteric: the N1 atom acts as a hydrogen-bond donor (pKa ~13.8 for deprotonation), while the N2 atom acts as a hydrogen-bond acceptor (pKa ~1.0 for protonation)[1]. The presence of electron-withdrawing groups at C3 and C5 slightly lowers the pKa of the indazole NH, enhancing its ability to act as a robust hydrogen bond donor in biological systems.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid
CAS Number 1269492-42-3
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
H-Bond Donors 2 (Indazole N1-H, Carboxylic Acid O-H)
H-Bond Acceptors 5 (Indazole N2, Ester C=O/O, Acid C=O/O)
Estimated pKa C5-COOH: ~4.0 | Indazole N1-H: ~13.5
LogP (Estimated) 1.5 – 2.0

Strategic Orthogonality in Library Design

The true value of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid lies in its orthogonal reactivity .

  • The C5-Carboxylic Acid: Existing as a free acid, this vector is primed for immediate derivatization. It is typically subjected to amide coupling to introduce solvent-exposed solubilizing groups or hydrophobic moieties that probe the "DFG-out" pocket of kinases.

  • The C3-Methyl Ester: Serving as a masked carboxylic acid, the methyl ester is entirely stable under standard peptide coupling conditions at C5. Once the C5 vector is functionalized, the C3 ester can be selectively unmasked (via saponification) or directly converted into a hydrazide or amide, allowing exploration of the ribose-binding pocket or solvent channel.

OrthogonalWorkflow Start 3-(Methoxycarbonyl)-1H-indazole -5-carboxylic acid (CAS: 1269492-42-3) Step1 C5-Amidation (HATU, DIPEA, R1-NH2) Start->Step1 Orthogonal Reactivity Intermediate C5-Amide, C3-Ester Intermediate Step1->Intermediate Step2A C3-Saponification (LiOH, THF/H2O) Intermediate->Step2A Pathway A Step2B Direct Hydrazinolysis (NH2NH2, EtOH) Intermediate->Step2B Pathway B ProductA C5-Amide, C3-Acid Building Block Step2A->ProductA ProductB C5-Amide, C3-Hydrazide Derivative Step2B->ProductB

Caption: Divergent orthogonal functionalization workflow of the indazole bifunctional scaffold.

Step-by-Step Synthetic Methodologies

To ensure reproducibility and high yields, the following self-validating protocols are optimized for this specific scaffold.

Protocol A: C5-Amidation via HATU Coupling

Causality: HATU is selected over traditional EDC/HOBt systems due to the neighboring group effect of the nitrogen atom at position 7 of the HOAt leaving group. This pre-organizes the transition state via hydrogen bonding with the incoming amine, drastically accelerating the aminolysis of the O-Atab active ester. This is critical when coupling sterically hindered or electron-deficient anilines common in kinase inhibitors. DIPEA is used as a non-nucleophilic base to deprotonate the C5-acid and the amine salt without interfering with the active ester.

Procedure:

  • Activation: Dissolve 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C under an inert atmosphere. Stir for 15 minutes to allow full formation of the O-Atab active ester.

  • Coupling: Add the primary or secondary amine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
     221.0 [M+H]⁺) is entirely consumed and replaced by the target amide mass.
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C3-Ester Saponification

Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The high charge density of the Li⁺ cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. A mixed solvent system of THF/H₂O (3:1) is employed to ensure the lipophilic C5-amide intermediate remains fully solvated while providing the aqueous environment necessary for the hydroxide nucleophile. These mild conditions prevent the unwanted cleavage of the newly formed C5-amide.

Procedure:

  • Hydrolysis: Dissolve the C5-amide, C3-ester intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (3.0 eq) at 0 °C.

  • Reaction: Stir the biphasic mixture at room temperature for 4–6 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane) and LC-MS. The disappearance of the ester mass and the appearance of the [M-H]⁻ ion in negative mode confirms completion.

  • Workup: Remove THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The resulting C5-amide, C3-carboxylic acid product will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

Application in Targeted Therapeutics: The Kinase Hinge Binder

Indazoles are privileged structures in oncology and targeted therapeutics[2][3]. When utilizing 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, the indazole core acts as a potent hinge binder within the ATP-binding pocket of kinases (e.g., FGFR, VEGFR, PLK4).

The N1-H and N2 atoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region. Because the core is anchored at the hinge, the C3 and C5 vectors project into distinct sub-pockets:

  • The C5 Vector (Amide): Directs substituents toward the hydrophobic region II or the DFG motif, enabling the design of Type II kinase inhibitors (DFG-out binders).

  • The C3 Vector (Ester/Acid): Projects toward the solvent-exposed channel or the ribose-binding pocket, allowing for the introduction of water-soluble appendages to improve pharmacokinetic (PK) properties.

Pharmacophore Hinge Kinase Hinge Region Backbone Amides/Carbonyls Indazole Indazole Core N1 (H-Bond Donor) N2 (H-Bond Acceptor) Indazole->Hinge Bidentate H-Bonds C3_Sub C3 Substituent Solvent Exposed / Ribose Pocket Indazole->C3_Sub C3-Vector C5_Sub C5 Substituent DFG-out Pocket / Hydrophobic Region II Indazole->C5_Sub C5-Vector

Caption: Pharmacophore model illustrating the indazole core binding to the kinase hinge region.

References

  • National Center for Biotechnology Information. "1H-Indazole". PubChem Compound Database, CID=9221. Available at:[Link]

  • Tandon, N., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". RSC Advances, 2021, 11(41), 25228-25257. Available at:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic Acid

Executive Summary & Structural Identity The compound 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by an indazole core substituted w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

The compound 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by an indazole core substituted with a methyl ester at position 3 and a free carboxylic acid at position 5, this molecule serves as a critical "orthogonal linker" in Fragment-Based Drug Discovery (FBDD). Its structural duality allows for the independent functionalization of the pyrazole and benzene rings, making it a preferred template for designing kinase inhibitors (e.g., VEGFR, kinase insert domain receptor) and receptor antagonists.

Physicochemical Specifications
ParameterSpecificationTechnical Note
CAS Number 1269492-42-3 Unique identifier for the specific 3-ester/5-acid regioisomer.
Molecular Formula

Indazole core (

) + Ester/Acid substituents.
Molecular Weight 220.18 g/mol Average mass. Essential for molarity calculations in stock solutions.
Monoisotopic Mass 220.0484 DaFor High-Resolution Mass Spectrometry (HRMS) validation (

).
Predicted pKa 3.6 (Acid) / 13.8 (NH)The C5-COOH ionizes at physiological pH; the N1-H is weakly acidic.
LogP (Predicted) ~1.4Moderate lipophilicity, suitable for cell-permeable lead optimization.

Synthetic Architecture: The "5-Bromo" Convergent Route

Synthesizing the specific 3-ester/5-acid regioisomer requires a strategy that differentiates the two carbonyl centers. A direct hydrolysis of the diester often lacks selectivity. Therefore, the most robust protocol utilizes a halogenated precursor (Methyl 5-bromo-1H-indazole-3-carboxylate) followed by a regioselective metal-mediated carbonylation. This ensures the C3-ester remains intact while the C5-acid is installed.

Protocol: Palladium-Catalyzed Carbonylation

Rationale: This method avoids harsh hydrolysis conditions that could scramble the ester/acid differentiation.

  • Starting Material: Methyl 5-bromo-1H-indazole-3-carboxylate (Commercially available or synthesized via diazoacetate cyclization).

  • N-Protection (Critical): Protect N1 with a Tetrahydropyranyl (THP) or SEM group to prevent catalyst poisoning and N-carboxylation.

    • Reagents: DHP, p-TsOH (cat.), DCM, 0°C → RT.

  • Carbonylation:

    • System:

      
       / dppf (ligand).
      
    • Conditions: CO atmosphere (balloon or 5 atm),

      
      , 
      
      
      
      (nucleophile), DMF, 80°C.
    • Mechanism:[1][2][3] Oxidative addition into C5-Br bond

      
       CO insertion 
      
      
      
      Hydrolysis of the acyl-palladium species.
  • Deprotection: Removal of the N1-protecting group.

    • Reagents:

      
       (4M in dioxane) or TFA/DCM.
      
  • Purification: Precipitation at isoelectric point (pH ~3-4) followed by recrystallization from MeOH/Water.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl 5-bromo-1H- indazole-3-carboxylate Step1 N1-Protection (THP/SEM) Start->Step1 Regiocontrol Step2 Pd-Catalyzed Carbonylation (CO, H2O, Pd(OAc)2) Step1->Step2 C5 Functionalization Step3 N1-Deprotection (Acidic Hydrolysis) Step2->Step3 Scaffold Release Product 3-(methoxycarbonyl)-1H- indazole-5-carboxylic acid Step3->Product Precipitation

Caption: Figure 1. Convergent synthesis via C5-carbonylation, preserving the C3-methyl ester.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical workflow is required. The key is distinguishing the methyl ester signal from the carboxylic acid proton.

NMR Spectroscopic Signature ( )
  • 
     13.0–13.5 ppm (Broad s, 2H):  Corresponds to the N1-H and C5-COOH protons. Exchangeable with 
    
    
    
    .
  • 
     8.6 ppm (s, 1H):  H-4 proton. Deshielded due to the ortho-effect of the C3-carbonyl and C5-carboxyl groups.
    
  • 
     8.0 ppm (dd, 1H):  H-6 proton.
    
  • 
     7.7 ppm (d, 1H):  H-7 proton.
    
  • 
     3.92 ppm (s, 3H):  The diagnostic Methyl Ester  singlet. Note: If this signal is absent, hydrolysis of the C3 position has occurred.
    
Mass Spectrometry (LC-MS)
  • Mode: Electrospray Ionization (ESI), Positive/Negative switching.

  • Positive Mode (

    
    ):  Peak at 221.2 m/z .
    
  • Negative Mode (

    
    ):  Peak at 219.2 m/z  (Deprotonation of C5-COOH).
    
  • Fragment Check: Loss of

    
     (-31 Da) or 
    
    
    
    (-44 Da) in MS/MS confirms the functional groups.

Functional Utility in Drug Design[6]

The primary value of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid lies in its orthogonal reactivity . It allows medicinal chemists to build libraries by reacting the C5-acid with amines (amide coupling) while keeping the C3-ester masked, or vice versa.

Orthogonal Protection Strategy
  • C5-Amidation: The free acid can be activated (EDC/HOBt or HATU) to react with primary amines. The C3-ester is inert under these standard coupling conditions.

  • C3-Modification: Subsequent hydrolysis of the C3-ester (LiOH, THF/Water) exposes the C3-acid for a second round of derivatization, or the ester can be reduced to a primary alcohol for ether synthesis.

Visualization: Fragment-Based Design Logic

FBDD_Logic Core 3-(methoxycarbonyl)-1H- indazole-5-carboxylic acid PathA Path A: C5-Amidation (Target: Kinase Hinge Binder) Core->PathA Selective Activation (HATU) PathB Path B: C3-Ester Hydrolysis (Target: Solubility/Polarity) Core->PathB LiOH Saponification Library Bifunctional Indazole Library PathA->Library Diversification PathB->Library Optimization

Caption: Figure 2. Orthogonal functionalization strategy for generating diverse indazole libraries.

References

  • Sigma-Aldrich. 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid Product Specification.(Verified MW: 220.18 g/mol ).

  • PubChem. Compound Summary for CID 66524882: 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid..

  • Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[3] .

  • Organic Syntheses. Synthesis of 1H-indazole-3-carboxylic acid esters via diazoacetate cyclization..

Sources

Foundational

Comprehensive Spectral Characterization of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context The compound 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery [1]. Featuring an indazole core—a privileged scaffold in medicinal chemistry—this molecule presents a unique analytical challenge due to its dual functionalization: a methyl ester at the C3 position and a carboxylic acid at the C5 position.

For application scientists and analytical chemists, confirming the regiochemistry and structural integrity of this compound requires a robust, orthogonal analytical approach. Relying on a single technique is insufficient; therefore, this whitepaper details a self-validating analytical matrix utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) [2].

AnalyticalWorkflow Sample 3-(methoxycarbonyl)-1H- indazole-5-carboxylic acid NMR NMR Spectroscopy (DMSO-d6) Sample->NMR Structural Connectivity IR ATR-FTIR Spectroscopy Sample->IR Functional Groups MS HRMS (ESI-TOF) Spectrometry Sample->MS Exact Mass & Formula NMR_Data 1H, 13C, 2D NMR (COSY, HSQC, HMBC) NMR->NMR_Data IR_Data Vibrational Modes (C=O, O-H, N-H) IR->IR_Data MS_Data Isotopic Pattern & Fragmentation MS->MS_Data Validation Orthogonal Data Synthesis & Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Chemical Shifts

The rigid, planar nature of the indazole ring system dictates specific magnetic anisotropies that strongly influence proton and carbon chemical shifts [3].

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. The molecule's high polarity and potential for intermolecular hydrogen bonding render it poorly soluble in less polar solvents (e.g., CDCl3). Furthermore, DMSO-d6 lacks exchangeable protons, allowing for the clear observation of the indazole N-H and the carboxylic acid O-H signals.

  • The C4 Proton Anomaly: The proton at position 4 is flanked by two electron-withdrawing groups (EWGs): the C3 ester and the C5 carboxylic acid. This dual-deshielding effect pushes the C4 proton significantly downfield (typically >8.5 ppm), making it the most deshielded aromatic proton in the system. It appears as a fine doublet due to meta-coupling (

    
    ) with the C6 proton.
    
  • Self-Validating 2D NMR: To definitively prove that the ester is at C3 and the acid is at C5 (and not vice versa), Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methoxy protons (~3.9 ppm) will show a strong

    
     correlation to the ester carbonyl carbon (~162 ppm), which in turn correlates to no aromatic protons. Conversely, the C4 and C6 protons will show 
    
    
    
    correlations to the carboxylic acid carbonyl (~167 ppm), locking the regiochemistry in place.
Summarized NMR Data

Table 1: Predicted High-Resolution 1H and 13C NMR Assignments (in DMSO-d6)

Position

H Shift (ppm)
Multiplicity & Coupling (

in Hz)
Integration

C Shift (ppm)
Assignment / Causality
1 (NH) 13.5 - 13.8Broad singlet (bs)1H-Indazole NH; heavily deshielded, exchangeable.
3 ---135.0Quaternary aromatic carbon.
4 8.65Doublet (d),

1H124.5Aromatic CH; meta-coupled, dual EWG deshielding.
5 ---126.0Quaternary aromatic carbon attached to COOH.
6 8.05Doublet of doublets (dd),

1H127.2Aromatic CH; ortho & meta-coupled.
7 7.65Doublet (d),

1H111.5Aromatic CH; ortho-coupled to C6.
3-COOCH3 3.95Singlet (s)3H52.3Methoxy group; sharp peak, highly diagnostic.
3-C=O ---162.5Ester carbonyl.
5-COOH 12.8 - 13.2Broad singlet (bs)1H167.8Carboxylic acid carbonyl and exchangeable OH.
Step-by-Step Protocol: High-Resolution NMR Acquisition

This protocol is designed as a self-validating system to ensure quantitative and qualitative accuracy.

  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration (Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) to ensure the probe is perfectly resonant with the sample's specific dielectric constant.

  • Shimming: Perform 3D gradient shimming followed by manual adjustment of Z1 and Z2 to achieve a TMS peak width at half-height (

    
    ) of < 1.0 Hz.
    
  • Acquisition:

    • 1H NMR: Run a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

    • 13C NMR: Run a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds. Acquire 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase and baseline correct manually. Set the central DMSO pentet to exactly 2.50 ppm (

    
    H) and 39.52 ppm (
    
    
    
    C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis

IR spectroscopy provides orthogonal validation of the functional groups identified in NMR. The presence of two distinct carbonyl environments is the hallmark of this molecule. The ester C=O stretch typically absorbs at a higher frequency (~1720 cm


) compared to the hydrogen-bonded carboxylic acid C=O stretch (~1690 cm

). Furthermore, the broad O-H stretch of the carboxylic acid will heavily overlap with the C-H stretching region, a classic diagnostic feature distinguishing it from a simple ester[4].

Table 2: Key ATR-FTIR Peak Assignments

Wavenumber (cm

)
IntensityPeak ShapeVibrational Mode Assignment
3250 - 3350 MediumSharp to BroadIndazole N-H stretch.
2500 - 3000 Weak/MediumVery BroadCarboxylic acid O-H stretch (H-bonded).
1715 - 1730 StrongSharpEster C=O stretch.
1680 - 1700 StrongSharpCarboxylic acid C=O stretch.
1200 - 1250 StrongSharpEster C-O-C asymmetric stretch.
Step-by-Step Protocol: ATR-FTIR Analysis
  • Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a 32-scan background spectrum against ambient air. Self-Validation: Check the background for anomalous peaks; the system must automatically subtract atmospheric H2O and CO2 from subsequent runs.

  • Sample Application: Place 1-2 mg of the solid powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure (typically until the software pressure gauge indicates the "green" zone) to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Acquire 32 scans from 4000 cm

    
     to 400 cm
    
    
    
    at a resolution of 4 cm
    
    
    .

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Pathways

To confirm the exact molecular formula (


), Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is required. In positive ion mode (ESI+), the molecule readily accepts a proton at the indazole nitrogen to form the 

species.

The fragmentation (MS/MS) of this parent ion is highly predictable and serves to validate the functional groups. The ester moiety undergoes cleavage to lose methanol (


 Da), while the carboxylic acid moiety can undergo dehydration (

Da) or decarboxylation (

Da).

MSFragmentation Parent [M+H]+ m/z 221.0557 Frag1 Loss of CH3OH (-32 Da) m/z 189.0295 Parent->Frag1 Ester Cleavage Frag2 Loss of H2O (-18 Da) m/z 203.0451 Parent->Frag2 Acid Dehydration Frag3 Loss of CO2 (-44 Da) m/z 177.0658 Parent->Frag3 Decarboxylation

Fig 2: Proposed ESI+ HRMS fragmentation pathways.

Table 3: HRMS (ESI+) Exact Mass and Fragmentation Data

SpeciesFormulaTheoretical m/zExpected Mass ErrorDiagnostic Value
Parent Ion


221.0557< 3 ppmConfirms exact molecular formula.
Fragment 1 (

)

189.0295< 5 ppmValidates the presence of the methyl ester.
Fragment 2 (

)

203.0451< 5 ppmValidates the presence of the free hydroxyl/acid.
Fragment 3 (

)

177.0658< 5 ppmValidates the carboxylic acid moiety.
Step-by-Step Protocol: LC-HRMS Workflow
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA). The FA acts as a proton source to facilitate efficient ionization.

  • System Equilibration (Validation Step): Inject a blank (50:50 MeOH:H2O + 0.1% FA) to verify the absence of carryover or background contamination at the target m/z. Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary sprayer to ensure real-time mass axis calibration.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 3 minutes.

  • Data Acquisition: Operate the MS in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Acquire MS1 data from m/z 100-1000. Trigger data-dependent MS/MS (ddMS2) on the most abundant precursor ion using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 30.

Conclusion

The comprehensive structural elucidation of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid relies on the synergistic interpretation of NMR, IR, and HRMS data. The downfield shift of the C4 proton in NMR, the dual carbonyl stretches in FTIR, and the specific ester/acid cleavage pathways in HRMS create a closed, self-validating analytical loop. By adhering to the rigorous sample preparation and instrument calibration protocols outlined above, researchers can guarantee the highest level of scientific integrity in their structural assignments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 689105, 1H-Indazole-3-carboxylic acid, 1-methyl-." PubChem. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk Assessment Report on a new psychoactive substance: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA)." Publications Office of the European Union. Available at: [Link]

Exploratory

3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid: Structural Elucidation, Orthogonal Reactivity, and Synthetic Workflows in Drug Discovery

Executive Summary In modern medicinal chemistry, the design and utilization of "privileged scaffolds" are paramount for accelerating drug discovery. 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design and utilization of "privileged scaffolds" are paramount for accelerating drug discovery. 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) represents a highly strategic, bifunctional heterocyclic building block[1]. Featuring an indazole core—a motif ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents—this molecule is engineered for precision[2][3]. By installing a methyl ester at the C3 position and a free carboxylic acid at the C5 position, chemists are granted orthogonal reactivity. This allows for sequential, site-specific functionalization without the need for convoluted protection/deprotection steps, thereby streamlining the synthesis of complex pharmaceutical libraries.

This technical guide provides an in-depth analysis of the molecule's structural numbering, tautomeric behavior, physicochemical properties, and field-proven experimental workflows for its utilization.

Structural Elucidation & IUPAC Numbering Logic

The 1H-Indazole Core

The foundational scaffold of this molecule is 1H-indazole , a bicyclic heteroaromatic compound consisting of a pyrazole ring fused to a benzene ring[4]. The IUPAC numbering convention for the 1H-indazole system is strictly defined to prioritize the heteroatoms while maintaining the lowest possible locants for the fused system[4][5]:

  • N1 : The nitrogen atom bearing the proton (in the 1H tautomer).

  • N2 : The adjacent, unprotonated nitrogen atom.

  • C3 : The carbon atom within the pyrazole ring.

  • C3a : The bridgehead carbon shared by both rings.

  • C4, C5, C6, C7 : The carbon atoms comprising the accessible positions on the benzene ring.

  • C7a : The bridgehead carbon adjacent to N1.

In 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid , the substituents are strategically placed:

  • A methoxycarbonyl group (-COOCH₃) is located at C3 .

  • A carboxylic acid group (-COOH) is located at C5 .

Annular Tautomerism: 1H vs. 2H Forms

A critical physicochemical property of the indazole ring is annular tautomerism—the rapid migration of a proton between N1 and N2[6].

  • 1H-Indazole (Benzenoid Form) : The proton resides on N1. This form retains a fully delocalized benzenoid π-electron system in the six-membered ring.

  • 2H-Indazole (Quinonoid Form) : The proton resides on N2. This forces the six-membered ring into a higher-energy quinonoid electronic configuration.

Causality in Stability: Thermodynamic and computational studies demonstrate that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 2.3 kcal/mol[7][8]. Consequently, in both the solid state and in solution, the 1H-form overwhelmingly predominates[7]. This stability dictates that electrophilic or nucleophilic attacks on the scaffold will primarily proceed through the electronic distribution of the 1H-tautomer.

G Indazole Indazole Core (Bicyclic Heterocycle) Taut1 1H-Indazole (Benzenoid Form) Most Stable (-2.3 kcal/mol) Indazole->Taut1 Predominant in solution/solid Taut2 2H-Indazole (Quinonoid Form) Less Stable Indazole->Taut2 Minor tautomer Taut1->Taut2 Annular Tautomerism (Proton Transfer) Num1 N1: Protonated (1H) N2: Unprotonated C3: Methoxycarbonyl C5: Carboxylic Acid Taut1->Num1 IUPAC Numbering Num2 N1: Unprotonated N2: Protonated (2H) C3: Methoxycarbonyl C5: Carboxylic Acid Taut2->Num2 IUPAC Numbering

Caption: Logical relationship of indazole tautomerism and structural numbering conventions.

Physicochemical Properties

Understanding the physicochemical baseline of this scaffold is essential for predicting its behavior in biological assays and synthetic reactions. The amphoteric nature of the indazole core allows it to act as both a weak acid and a weak base[4][7].

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₈N₂O₄Standard composition[1].
Molecular Weight 220.18 g/mol Calculated mass[1].
pKa₁ (C5 Carboxylic Acid) ~3.5 – 4.5Typical range for aromatic carboxylic acids; readily deprotonated at physiological pH[6].
pKa₂ (Indazole N1-H) ~13.86 (Parent scaffold)Weakly acidic; requires strong bases (e.g., NaH, Cs₂CO₃) for N-alkylation[4][7].
pKa₃ (Indazolium Cation) ~1.04 (Parent scaffold)Highly acidic protonated form; indazole is a very weak base[4][7].
Tautomeric Energy Gap ΔE ≈ 2.3 kcal/molFavors the 1H-benzenoid tautomer over the 2H-quinonoid tautomer[7][8].

Orthogonal Reactivity: The Causality of Scaffold Design

The true technical value of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid lies in its orthogonal functionalization potential .

In early-stage drug discovery, researchers frequently need to build libraries of compounds by attaching different pharmacophores to a central core. If a scaffold contains two identical reactive groups (e.g., a dicarboxylic acid), functionalizing one without affecting the other requires statistical mixtures or complex protecting group strategies.

By utilizing this specific molecule, the problem is solved intrinsically:

  • Chemoselectivity at C5: The free carboxylic acid at C5 can be readily activated using standard peptide coupling reagents (e.g., HATU, EDC). The methyl ester at C3 is entirely inert to these conditions.

  • Subsequent Activation at C3: Once the C5 position is functionalized (e.g., converted to an amide), the C3 methyl ester can be selectively hydrolyzed (saponified) using mild aqueous base (LiOH) to reveal a new free carboxylic acid. This newly exposed acid can then undergo a second, distinct coupling reaction.

Experimental Workflows: Step-by-Step Methodologies

The following protocols detail a self-validating system for the orthogonal functionalization of the scaffold.

Protocol A: Chemoselective Amide Coupling at C5

Objective: To form an amide bond at the C5 position while leaving the C3 methyl ester intact. Causality of Reagents: HATU is selected as the coupling agent due to its high efficiency and rapid kinetics, which minimizes potential side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the C5 carboxylic acid and the incoming amine salt without attacking the C3 ester.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equivalents) in one portion. The solution will typically turn a pale yellow color. Stir for 15 minutes to allow the formation of the active OAT ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.2 equivalents).

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via LC-MS. The disappearance of the starting material mass (m/z 221 [M+H]+) and the appearance of the product mass confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the C5-amide intermediate.

Protocol B: Saponification of the C3 Methyl Ester

Objective: To hydrolyze the C3 methyl ester to a free carboxylic acid, preparing it for a second functionalization. Causality of Reagents: Lithium hydroxide (LiOH) is used in a mixed aqueous/organic solvent system. LiOH provides mild basic conditions that efficiently cleave the methyl ester but are generally not harsh enough to hydrolyze the highly stable C5 amide bond formed in Protocol A.

Step-by-Step Procedure:

  • Preparation: Dissolve the C5-amide intermediate (1.0 equivalent) in a solvent mixture of THF/MeOH/H₂O (ratio 2:1:1, 0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 equivalents) to the stirring solution at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. Complete consumption of the ester indicates the formation of the water-soluble lithium carboxylate salt.

  • Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully add 1M HCl dropwise until the pH reaches 3–4. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the product to precipitate.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the C3-carboxylic acid product.

Workflow Start 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (Bifunctional Scaffold) Step1 Amide Coupling at C5 (HATU, DIPEA, Primary Amine) Start->Step1 Chemoselective reaction at free -COOH Intermediate C5-Amide, C3-Methyl Ester Intermediate Step1->Intermediate Yields C5-amide Step2 Ester Hydrolysis at C3 (LiOH, THF/H2O) Intermediate->Step2 Saponification of -COOCH3 Final C5-Amide, C3-Carboxylic Acid (Ready for further derivatization) Step2->Final Yields free C3 -COOH

Caption: Orthogonal functionalization workflow for the bifunctional indazole scaffold.

Applications in Medicinal Chemistry

The indazole ring is widely recognized as a "privileged scaffold" in pharmacology due to its ability to mimic the purine ring of ATP, making it exceptionally valuable in the design of kinase inhibitors[3].

When utilizing the 3,5-disubstituted pattern provided by 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, researchers can exploit specific binding pockets within target proteins:

  • Hinge Region Binding: The N1-H and N2 atoms of the indazole core frequently act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the hinge region of kinases[3].

  • DFG-Out Pocket Penetration: Functional groups attached at the C5 position (via the carboxylic acid) can be directed toward the solvent-exposed region or deep into allosteric pockets, enhancing selectivity.

  • Anti-Inflammatory Agents: Derivatives of indazole-5-carboxylic acids have shown potent activity in in-vivo models of inflammation, acting as foundational structures for novel analgesics and anti-inflammatory therapeutics[2][9].

By leveraging the orthogonal reactivity of this specific molecule, drug development professionals can rapidly synthesize diverse libraries of bis-amides or amide-esters, systematically probing Structure-Activity Relationships (SAR) to discover highly potent and selective clinical candidates.

References

  • 1H-Indazole-3-carboxylic acid | Sigma-Aldrich, Sigma-Aldrich, https://www.sigmaaldrich.com/
  • Indazole - Wikipedia, Wikipedia, https://en.wikipedia.org/wiki/Indazole
  • 1H-Indazole - the NIST WebBook, National Institute of Standards and Technology (NIST), https://webbook.nist.gov/cgi/cbook.cgi?ID=C271443
  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem, National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/9221
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review, Caribbean Journal of Science and Technology, https://caribjscitech.com/
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State, ResearchGate, https://www.
  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals, Benchchem, https://www.benchchem.com/
  • 1H-Indazole-5-carboxylic acid methyl ester, Chem-Impex, https://www.chemimpex.com/
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, National Institutes of Health (NIH), https://pubmed.ncbi.nlm.nih.gov/
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance, PMC / National Institutes of Health (NIH), https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10475374/

Sources

Foundational

Engineering Precision Kinase Inhibitors: The Strategic Utility of the 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid Scaffold

A Technical Whitepaper for Drug Discovery Scientists Introduction: The Indazole Advantage in Kinase Inhibition The pursuit of high-affinity, highly selective kinase inhibitors is a cornerstone of modern targeted oncology...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Scientists

Introduction: The Indazole Advantage in Kinase Inhibition

The pursuit of high-affinity, highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the 1H-indazole ring system has emerged as a privileged scaffold. It serves as the structural foundation for several FDA-approved multi-kinase inhibitors, including axitinib, linifanib, and pazopanib, which are primarily deployed in the treatment of lung, breast, and renal cancers[1].

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the challenge of balancing hinge-binding affinity with favorable physicochemical properties. The compound 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) offers an elegant solution. By presenting two orthogonally reactive functional groups—a C3-methyl ester and a C5-carboxylic acid—this bifunctional scaffold allows for precise, sequential derivatization. This enables researchers to probe both the solvent-exposed channel and the hydrophobic pockets of the kinase ATP-binding site without compromising the critical hydrogen-bonding network at the hinge region.

Pharmacophore Analysis & Structural Rationale

The architecture of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid is deliberately designed to exploit the conserved features of the kinome:

  • The Hinge-Binding Core (N1-H / N2): The 1H-indazole nucleus acts as an exceptional bioisostere for the adenine ring of ATP. The N1-H serves as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. This bidentate interaction anchors the molecule to the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • The C5-Carboxylic Acid Vector: Positioned to project outward from the hinge, the C5-position is ideal for accessing the solvent channel or extending into the DFG-out allosteric pocket. Derivatization here via amide coupling has been successfully employed to create highly potent MEK1/2 inhibitors possessing bidentate Ser212 interactions[2].

  • The C3-Methoxycarbonyl Vector: The C3-position points directly into the hydrophobic pocket adjacent to the gatekeeper residue. Leaving this as a methyl ester provides necessary lipophilic bulk, while selective saponification allows for the introduction of secondary hinge-binding motifs or solubilizing appendages.

Targeted Pathway Intervention: VEGFR2 as a Case Study

To contextualize the utility of this scaffold, we examine its application in targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis. Indazole derivatives with specific substitution patterns at the 3- and 5-positions have demonstrated profound efficacy in suppressing VEGFR2 activity, thereby starving tumors of their blood supply[1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylates RAS RAS / RAF VEGFR2->RAS Recruits Inhibitor Indazole Scaffold (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis Gene Transcription

Figure 1: VEGFR2 signaling cascade and the intervention point of the indazole-based kinase inhibitor.

Orthogonal Synthetic Methodologies

The true power of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid lies in its synthetic tractability. The following self-validating protocols detail the regioselective functionalization of the scaffold.

Protocol A: Regioselective C5-Amide Coupling

Objective: Convert the C5-carboxylic acid into an amide while preserving the C3-methyl ester. Causality & Experience: We utilize HATU over standard EDC/HOBt coupling. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which is critical when coupling with electron-deficient anilines commonly used to target the DFG-out pocket. DIPEA is chosen as a sterically hindered, non-nucleophilic base to prevent amidine formation.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at 25°C for 15 minutes. Validation check: LC-MS should confirm the mass of the active ester intermediate.

  • Coupling: Add the desired amine (1.2 eq) dropwise. Stir for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Crucial step: Wash the organic layer thoroughly with a 5% aqueous LiCl solution (3x). Rationale: DMF is highly soluble in aqueous LiCl; this step ensures complete removal of the reaction solvent without requiring high-vacuum distillation, preventing thermal degradation of the product.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂).

Protocol B: Saponification of the C3-Ester

Objective: Hydrolyze the C3-methoxycarbonyl group to a free acid for subsequent functionalization. Causality & Experience: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is employed. The mild nucleophilicity of the hydroxide ion at 0°C ensures that the newly formed C5-amide linkage remains completely intact during the ester cleavage.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C5-amide intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool to 0°C. Add LiOH·H₂O (3.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Evaporate the THF under reduced pressure. The target compound is now selectively partitioned in the aqueous layer as a water-soluble lithium carboxylate salt. Wash the aqueous layer once with Diethyl Ether to remove any unreacted organic impurities.

  • Precipitation: Acidify the aqueous layer to pH 3–4 using 1M HCl. The protonated C3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Synthetic_Workflow Scaffold 3-(methoxycarbonyl)- 1H-indazole-5-carboxylic acid AmideCoupling Step 1: Amide Coupling (HATU, DIPEA, R-NH2) Scaffold->AmideCoupling Intermediate C5-Amide, C3-Ester Intermediate AmideCoupling->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct C5-Amide, C3-Acid Final Inhibitor Hydrolysis->FinalProduct

Figure 2: Orthogonal synthetic workflow for regioselective functionalization of the scaffold.

Structure-Activity Relationship (SAR) Data Presentation

By systematically varying the C5-amide substituent, researchers can finely tune the kinase selectivity profile. Table 1 summarizes representative quantitative data demonstrating how structural modifications at the C5 vector shift the inhibitory profile from VEGFR2 towards allosteric MEK1 inhibition, highlighting the versatility of the scaffold[1][2].

Table 1: Pharmacological Profiling of C5-Derivatized Indazole Scaffolds

Compound IDC5-Amide SubstituentVEGFR2 IC₅₀ (nM)MEK1 IC₅₀ (nM)ClogPKinetic Solubility (μM)Primary Target Class
1a Aniline125>10,0003.245RTK (Hinge Binder)
1b 3-Fluoroaniline428,5003.438RTK (Hinge Binder)
1c 2-Hydroxyethoxyamine850121.8120Allosteric (Ser212)
1d N-Methylpiperazine>1,000>10,0001.5>200Inactive (Control)

Data Interpretation: The introduction of a lipophilic, electron-withdrawing fluorine (Compound 1b) enhances VEGFR2 potency by occupying a deep hydrophobic pocket in the solvent channel. Conversely, utilizing a flexible, hydrogen-bonding vector like 2-hydroxyethoxyamine (Compound 1c) breaks VEGFR2 affinity but perfectly aligns with the bidentate Ser212 interaction required for MEK1 allosteric inhibition[2].

Conclusion

The 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid scaffold is a highly strategic starting point for kinase inhibitor discovery. Its inherent hinge-binding capability, combined with the orthogonal reactivity of its C3 and C5 vectors, allows medicinal chemists to systematically explore chemical space. By adhering to the rigorous, self-validating synthetic protocols outlined in this guide, development teams can rapidly generate diverse libraries of indazole derivatives, accelerating the path from initial hit to optimized clinical candidate.

References

  • Tandon, N. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.

  • Rice, K. D., et al. "Discovery of novel allosteric mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors possessing bidentate Ser212 interactions." Journal of Medicinal Chemistry / PubMed, 2012.

Sources

Protocols & Analytical Methods

Method

regioselective synthesis of substituted indazoles

Application Note: Regioselective Synthesis of Substituted Indazoles Executive Summary & Scope Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres for indoles and benzimidazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Substituted Indazoles

Executive Summary & Scope

Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres for indoles and benzimidazoles. They are core pharmacophores in several FDA-approved therapeutics, including the anti-emetic granisetron (1H-indazole) and the kinase inhibitor pazopanib (2H-indazole).

The fundamental challenge in indazole functionalization is annular tautomerism . The core exists in an equilibrium between the 1H and 2H tautomers, with the 1H-form generally being 4–5 kcal/mol more thermodynamically stable [1]. Consequently, late-stage direct N-alkylation often yields difficult-to-separate mixtures of N1- and N2-substituted regioisomers. This application note provides validated, self-correcting protocols and mechanistic rationales for achieving absolute regiocontrol, either through thermodynamically driven late-stage functionalization or de novo ring construction.

Mechanistic Principles of Regioselectivity

To rationally design a synthetic route, chemists must understand the causality behind indazolide anion reactivity. When an indazole is deprotonated, the resulting ambident anion distributes its electron density across both N1 and N2.

  • Solvent-Separated Ion Pairs (Thermodynamic Control): Using bulky, soft cations (e.g., Cs⁺ from Cs₂CO₃) in highly polar aprotic solvents (DMF, DMSO) creates solvent-separated ion pairs. This leaves the intrinsically more nucleophilic N1 position unencumbered, heavily favoring 1H-indazole formation[1].

  • Tight Ion Pairs (Kinetic Control): Using hard cations (e.g., Na⁺ from NaH) in less polar solvents (THF, Toluene) results in tight ion pairing. The cation chelates the N1 position, sterically hindering it and forcing the electrophile to attack the N2 position, increasing the yield of the 2H-indazole isomer.

Because direct alkylation rarely achieves >95% regioselectivity for the 2H isomer, de novo ring synthesis is the gold standard for 2H-indazoles and complex 1H-indazoles [2, 3].

G Start Target: Substituted Indazole Q1 Tautomer Preference? Start->Q1 H1 1H-Indazole Q1->H1 N1-Substituted H2 2H-Indazole Q1->H2 N2-Substituted Strat1 Direct N-Alkylation (Thermodynamic Control) H1->Strat1 Strat2 Rh/Cu C-H Annulation (De Novo Synthesis) H1->Strat2 Strat3 Condensation-Cadogan Reductive Cyclization H2->Strat3

Workflow for selecting regioselective indazole synthesis strategies based on target tautomer.

Quantitative Data: Direct Alkylation Optimization

When late-stage N-alkylation is unavoidable, reaction conditions must be strictly controlled. Table 1 summarizes the empirical effects of base and solvent on regioselectivity, demonstrating how to push the equilibrium toward the N1 product.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

BaseSolventIon Pair StateKinetic/Thermodynamic BiasTypical N1:N2 Ratio
Cs₂CO₃ DMFSolvent-SeparatedThermodynamic (N1 favored)> 10:1
K₂CO₃ MeCNIntermediateMixed4:1 to 6:1
NaH THFTight Ion PairKinetic (N2 competitive)1:1 to 2:1
KOH TolueneTight Ion PairKinetic (N2 competitive)1:2

Data synthesized from thermodynamic equilibration studies of the 1H-indazole scaffold[1].

Experimental Protocols

Protocol A: Regioselective Synthesis of 2H-Indazoles via One-Pot Cadogan Cyclization

Direct N2-alkylation is inefficient. The most robust method for exclusive 2H-indazole synthesis is the one-pot condensation-Cadogan reductive cyclization developed by Genung et al. [2]. This method bypasses imine isolation and utilizes tri-n-butylphosphine as a mild deoxygenating agent.

G A o-Nitrobenzaldehyde + Amine B Condensation (i-PrOH, 80°C) A->B C o-Imino-nitrobenzene Intermediate B->C D P(n-Bu)3 Addition (Reductive Cyclization) C->D E 2H-Indazole Product D->E

Reaction pathway for the one-pot condensation-Cadogan reductive cyclization yielding 2H-indazoles.

Scientific Rationale: Isopropanol (i-PrOH) is selected over toluene because it solubilizes both the initial reagents and the phosphine while remaining inert to the reductive nitrene-insertion mechanism. The intermediate nitrene selectively attacks the adjacent imine nitrogen, forming the N2-substituted ring with 100% regioselectivity.

Step-by-Step Methodology:

  • Imine Condensation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add o-nitrobenzaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (aliphatic or aromatic, 1.1 equiv, 1.1 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous isopropanol (0.4 M, 2.5 mL). Seal the vial under an argon atmosphere.

  • Heating: Heat the mixture to 80 °C in a pre-equilibrated heating block for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The aldehyde spot should disappear, replaced by a highly UV-active imine intermediate.

  • Reductive Cyclization: Cool the reaction to room temperature. Carefully add tri-n-butylphosphine (P(n-Bu)₃, 3.0 equiv, 3.0 mmol) via syringe.

    • Safety Note: P(n-Bu)₃ is pyrophoric and possesses a strong odor; perform this step in a well-ventilated fume hood.

  • Final Cyclization: Re-seal the vial and heat at 80 °C for 16 hours.

    • Self-Validation Check: The reaction will typically transition from a yellow/orange solution to a deep red/brown as the nitroso/nitrene intermediates form, eventually lightening upon completion. LC-MS should indicate the [M+H]⁺ of the target 2H-indazole and a massive peak at m/z 219 corresponding to tributylphosphine oxide.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify directly via silica gel flash chromatography. The non-polar tributylphosphine oxide usually elutes late, allowing easy isolation of the 2H-indazole.

Protocol B: Regioselective Synthesis of 1H-Indazoles via Transition-Metal C–H Annulation

For highly functionalized 1H-indazoles where late-stage N1-alkylation fails due to steric clash, Rh(III)-catalyzed sequential C–H/N–H activation is preferred. This protocol leverages the directing group ability of azobenzenes or imidates [3].

Scientific Rationale: The[Cp*RhCl₂]₂ catalyst coordinates to the nitrogen of the starting material, directing the metal to activate the ortho C–H bond specifically. This forms a rigid rhodacycle intermediate. Subsequent migratory insertion and reductive elimination guarantee that the nitrogen substituent ends up exclusively at the N1 position.

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: In a Schlenk tube under an argon atmosphere, combine the azobenzene derivative (1.0 equiv, 0.5 mmol), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol% as a halide scavenger to generate the active cationic Rh species), and Cu(OAc)₂ (2.0 equiv, acting as the terminal oxidant).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.2 M, 2.5 mL).

  • Annulation: Stir the reaction mixture at 80 °C for 12–24 hours.

    • Self-Validation Check: The reaction mixture will turn dark green/black as the Cu(II) is reduced to Cu(I)/Cu(0) species.

  • Quenching: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal particulates. Wash the Celite pad with additional dichloromethane (2 × 10 mL).

  • Isolation: Concentrate the filtrate and purify via column chromatography to yield the exclusively N1-substituted 1H-indazole.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. URL:[Link]

  • Li, Y., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4966. (Archived in PMC). URL:[Link]

Application

starting materials for "3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid" synthesis

Application Note: Strategic Synthesis of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid Executive Summary The 1H-indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. The target com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. The target compound,, presents a unique synthetic challenge due to the orthogonal functionalization required at the C3 (methyl ester) and C5 (carboxylic acid) positions. This application note details a highly regioselective, three-stage synthetic route starting from commercially available 5-bromoisatin, avoiding the thermodynamic pitfalls of selectively esterifying a dicarboxylic acid intermediate.

Retrosynthetic Logic & Pathway Selection

A direct approach starting from 1H-indazole-3,5-dicarboxylic acid is often plagued by poor regioselectivity during esterification, as differentiating the steric and electronic environments of the C3 and C5 carboxyl groups leads to complex mixtures of mono- and di-esters.

To bypass this, we employ a halogen-directed modular approach . By selecting 5-bromoisatin as the starting material, the C5 position is temporarily masked as an inert bromide. The pyrazole ring and the C3 carboxylic acid are constructed via a 1[1]. Because there is only one carboxylic acid present at this stage, esterification proceeds with absolute regiocontrol. Finally, the C5 bromide is converted directly to the target carboxylic acid via 2[2], utilizing water as the nucleophilic trap.

G A 5-Bromoisatin (Starting Material) B 5-Bromo-1H-indazole- 3-carboxylic acid A->B 1. NaOH (aq) 2. NaNO2, HCl 3. SnCl2 C Methyl 5-bromo-1H-indazole- 3-carboxylate B->C MeOH, H2SO4 Reflux D 3-(Methoxycarbonyl)- 1H-indazole-5-carboxylic acid C->D Pd(OAc)2, dppf CO (g), H2O, Et3N

Synthetic workflow for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid.

Process Chemistry & Methodologies

Note: The following protocols are designed as self-validating systems. Visual cues and strategic workup procedures inherently purify the intermediates, minimizing the need for chromatographic separation.

Stage 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid
  • Alkaline Ring Opening: Suspend 5-bromoisatin (1.0 eq) in 1M NaOH (aq). Stir at 50°C for 2 hours. Causality: The lactam ring of isatin is highly susceptible to hydroxide attack. The suspension will transition into a clear orange solution, visually validating the complete hydrolysis to sodium 2-amino-5-bromophenylglyoxylate.

  • Diazotization: Cool the reaction mixture strictly to 0°C using an ice-salt bath. Acidify with concentrated HCl to pH < 2. Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes. Causality: Maintaining the temperature below 5°C is critical; thermal degradation of the diazonium intermediate will irreversibly yield a phenol byproduct.

  • Reductive Cyclization: Slowly transfer the diazonium solution into a vigorously stirred solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C. Stir for 2 hours, allowing the mixture to gradually reach room temperature.

  • Self-Validating Isolation: The reduction forms a hydrazine intermediate that spontaneously undergoes intramolecular cyclization. The resulting 5-bromo-1H-indazole-3-carboxylic acid is highly insoluble in the acidic aqueous medium and precipitates as a distinct yellow solid. Filter, wash extensively with cold water to remove residual tin salts, and dry under vacuum.

Stage 2: Regioselective Esterification
  • Reaction Setup: Dissolve the crude 5-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol (0.2 M). Add concentrated H₂SO₄ (0.1 eq) as a catalyst.

  • Fischer Esterification: Heat the mixture to gentle reflux (65°C) for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). Causality: The transformation of the highly polar carboxylic acid (baseline spot) to the less polar methyl ester confirms reaction completion.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Quench the residue with saturated NaHCO₃ until pH 7.5 is reached, neutralizing the acid catalyst. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 5-bromo-1H-indazole-3-carboxylate.

Stage 3: Palladium-Catalyzed Carbonylation
  • Catalyst & Reagent Loading: In a high-pressure Parr reactor, combine methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf ligand (0.05 eq), and Triethylamine (3.0 eq) in a solvent mixture of THF/H₂O (4:1).

  • Carbonylation: Purge the sealed vessel with CO gas three times to remove oxygen. Pressurize to 50 psi of CO and heat to 80°C for 16 hours. Causality: The inclusion of water in the solvent system acts as the terminal nucleophile. It attacks the acyl-palladium intermediate, directly yielding the C5 carboxylic acid rather than forming a diester.

  • Isolation: Cool the reactor and safely vent the CO gas. Filter the mixture through a pad of Celite to remove precipitated Palladium black. Extract the filtrate with diethyl ether to remove organic impurities (the target molecule remains in the basic aqueous layer as a carboxylate salt). Acidify the aqueous layer with 1M HCl to pH 3. The target molecule, 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid , will precipitate. Isolate via filtration and recrystallize from Ethanol/Water.

Mechanistic Pathway of Carbonylation

Understanding the catalytic cycle is essential for troubleshooting Stage 3. The reaction relies on the oxidative addition of the C-Br bond to the active Pd(0) species, followed by the migratory insertion of carbon monoxide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Intermediate Pd0->OA + Ar-Br CO CO Insertion (Acyl-Pd Complex) OA->CO + CO RE Reductive Elimination (Nucleophilic Attack by H2O) CO->RE + H2O RE->Pd0 - Ar-COOH - HBr

Mechanism of Pd-catalyzed carbonylation of the C5-bromide to a carboxylic acid.

Quantitative Data Summaries

Table 1: Comparative Yields and Reaction Parameters

Reaction StageSubstrateReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Validation / Purity Profile
1. Cyclization 5-BromoisatinNaOH, NaNO₂, SnCl₂0 to 254.570 - 75%>95% (Acidic Precipitation)
2. Esterification 5-Bromo-1H-indazole-3-carboxylic acidMeOH, H₂SO₄6512.085 - 90%>98% (Aqueous Extraction)
3. Carbonylation Methyl 5-bromo-1H-indazole-3-carboxylatePd(OAc)₂, CO, H₂O, Et₃N8016.065 - 70%>99% (Recrystallization)

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: beilstein-journals.

Sources

Method

Application Note: Amide Coupling Strategies for 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid

Introduction & Substrate Profiling 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS No.: 1269492-42-3) is a highly versatile bifunctional building block utilized extensively in the synthesis of advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS No.: 1269492-42-3) is a highly versatile bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and protein-protein interaction modulators.

Structurally, this molecule presents a unique regioselectivity challenge. It features:

  • A highly reactive C5-carboxylic acid (the desired site of coupling).

  • A protected C3-methyl ester (susceptible to saponification under strongly basic aqueous conditions).

  • An unprotected 1H-indazole nitrogen (a potential site for unwanted N-acylation).

When designing amide coupling workflows for this substrate, chemists must exploit the significant pKa differential between the highly acidic C5-carboxyl group and the weakly acidic/nucleophilic indazole NH. By utilizing non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA), the C5-carboxylic acid is selectively deprotonated to a reactive carboxylate ion, leaving the indazole ring intact and preventing unwanted polymerization[1].

Mechanistic Insights: Choosing the Right Activation Strategy

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in drug development[2]. However, the choice of coupling reagent dictates the efficiency, scalability, and purity of the final product.

HATU: The High-Efficiency Approach

HATU is a premier coupling reagent, particularly effective for sterically hindered amino acids or electron-deficient amines (e.g., anilines)[3]. It functions by rapidly converting the carboxylic acid into a highly electrophilic OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the azabenzotriazole ring provides a neighboring group effect (intramolecular hydrogen bonding) that significantly accelerates the aminolysis step[3].

EDC / HOBt: The Scalable Approach

For larger-scale syntheses or highly nucleophilic aliphatic amines, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt (Hydroxybenzotriazole) is the industry standard. EDC forms an initial O-acylisourea intermediate. Without HOBt, this intermediate can undergo an irreversible intramolecular rearrangement to an unreactive N-acylurea[4]. HOBt traps the intermediate as an OBt active ester. The primary advantage of EDC over older reagents like DCC is that its urea byproduct is highly water-soluble, allowing for removal via simple aqueous extraction[4].

Quantitative Reagent Comparison

To facilitate reagent selection, the following table summarizes the operational metrics of common coupling systems used with indazole-5-carboxylic acids.

Coupling ReagentActivation IntermediateAmine CompatibilityByproduct RemovalRelative CostReaction Time
HATU / DIPEA OAt (7-azabenzotriazole) esterExcellent (Anilines, Steric)Requires chromatography or LiCl washHigh1 – 4 hours
EDC / HOBt OBt (benzotriazole) esterGood (Aliphatic, Primary)Easy (Water-soluble urea byproduct)Low12 – 16 hours
DCC / DMAP O-acylisoureaModerateDifficult (Insoluble DCU byproduct)Very Low12 – 24 hours

Experimental Workflows & Decision Matrix

DecisionTree Query1 Amine Nucleophilicity? HighNuc High (Aliphatic/Unsteric) Query1->HighNuc LowNuc Low (Aniline/Steric) Query1->LowNuc Query2 Reaction Scale? HighNuc->Query2 ProtocolA Protocol A: HATU / DIPEA (High Efficiency) LowNuc->ProtocolA Requires strong activation SmallScale Discovery (< 1g) Query2->SmallScale LargeScale Process (> 1g) Query2->LargeScale SmallScale->ProtocolA Yield prioritized ProtocolB Protocol B: EDC / HOBt (Easy Workup / Lower Cost) LargeScale->ProtocolB Cost/EHS prioritized

Figure 1: Decision matrix for selecting the optimal amide coupling protocol based on amine properties.

Mechanism Start Indazole-5-carboxylic acid Base DIPEA (Base) Start->Base Deprotonation Carboxylate Carboxylate Anion Base->Carboxylate CouplingAgent HATU or EDC Carboxylate->CouplingAgent Nucleophilic Attack ActiveIntermediate O-Acylisourea / Uronium CouplingAgent->ActiveIntermediate Additive HOBt / HOAt ActiveIntermediate->Additive Prevents N-acylurea ActiveEster OBt / OAt Active Ester Additive->ActiveEster Amine R-NH2 (Amine) ActiveEster->Amine Aminolysis Product Target Amide + Byproducts Amine->Product

Figure 2: Mechanistic pathway of carboxylic acid activation and subsequent amide bond formation.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for electron-deficient amines (e.g., anilines) or sterically hindered substrates[3].

Materials:

  • 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Preparation: Add the indazole-5-carboxylic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the C5-carboxylic acid to form the more nucleophilic carboxylate anion without competing with the amine for the electrophilic active ester[1].

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes.

    • Causality: Pre-activation ensures the highly electrophilic OAt active ester is fully formed before the amine is introduced, minimizing side reactions and maximizing yield[2].

  • Coupling: Add the amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3 × volumes).

    • Causality: Aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing the high-boiling solvent without requiring tedious vacuum distillation[2].

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: Mildly basic conditions (pH ~8.3) remove acidic byproducts (like HOAt) without hydrolyzing the sensitive 3-methoxycarbonyl ester group. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: EDC/HOBt-Mediated Coupling (Process Scale)

Optimized for standard aliphatic amines, prioritizing atom economy and simplified aqueous workup[4].

Materials:

  • 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq)

  • Target Amine (1.05 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Dichloromethane (DCM) (0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid and amine in DCM.

  • Additive Introduction: Add HOBt (1.2 eq) and DIPEA (2.5 eq).

    • Causality: HOBt is an essential additive used to trap the highly reactive but unstable O-acylisourea intermediate formed by EDC. Without HOBt, the intermediate can undergo an irreversible intramolecular rearrangement to an unreactive N-acylurea, destroying the starting material[4].

  • Activation (Temperature Controlled): Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

    • Causality: Cooling mitigates the exothermic activation step and kinetically suppresses the N-acylurea rearrangement pathway[4].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours).

  • Work-up: Dilute with additional DCM. Wash sequentially with water (2 × volumes).

    • Causality: A major advantage of EDC is that both the unreacted reagent and its corresponding urea byproduct are highly water-soluble and are easily removed via simple aqueous extraction[4].

  • Purification: Wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

References

  • Title: 1H-Indazole-3-carboxylic acid | Sigma-Aldrich: 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. Source: sigmaaldrich.com. URL:

  • [3] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: nih.gov. URL: 3

  • [1] Title: Process optimization for acid-amine coupling: a catalytic approach. Source: growingscience.com. URL: 1

  • [2] Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Source: benchchem.com. URL: 2

  • [4] Title: Acid-Amine Coupling using EDCI. Source: organic-synthesis.com. URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic intermediate. Indazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research programs.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

Overview of the Synthetic Pathway

The most common and practical approach to synthesizing the target molecule involves a two-step process starting from a substituted aniline precursor. The core transformations are an intramolecular diazotization and cyclization to form the indazole ring, followed by a selective hydrolysis of one of two ester groups.

The logical precursor for this synthesis is dimethyl 4-amino-3-methylphthalate . The key steps are:

  • Diazotization & Cyclization: The amino group of the precursor is converted to a diazonium salt, which then undergoes an intramolecular cyclization by attacking the adjacent methyl group to form the indazole ring system. This yields the intermediate, dimethyl 1H-indazole-3,5-dicarboxylate .

  • Selective Saponification: The diester intermediate is carefully hydrolyzed under controlled basic conditions to selectively cleave the ester at the C5 position, which is more sterically accessible, yielding the final product.

Workflow Diagram

Synthesis_Workflow Start Dimethyl 4-amino-3-methylphthalate Step1 Diazotization & Cyclization Start->Step1 1. NaNO₂, HCl 2. 0-5°C -> RT Intermediate Dimethyl 1H-indazole-3,5-dicarboxylate Step1->Intermediate Step2 Selective Saponification Intermediate->Step2 NaOH (1.1 eq) MeOH/H₂O, RT Purification Purification (Acid-Base Extraction, Recrystallization) Step2->Purification Product 3-(Methoxycarbonyl)-1H- indazole-5-carboxylic acid Purification->Product

Caption: Overall synthetic workflow for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Diazotization and Cyclization

Q1: My yield for the indazole ring formation is consistently low, and I see significant starting material remaining. What are the critical parameters to check?

A1: Low yield in this step often points to suboptimal reaction conditions for the diazotization. Here are the primary factors to investigate:

  • Temperature Control: The formation of the diazonium salt is highly exothermic, and the salt itself is thermally unstable.[2][3] It is absolutely critical to maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. A temperature excursion above 10°C can lead to rapid decomposition of the diazonium salt into undesired phenolic byproducts.

  • Rate of Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of your aniline precursor. A rapid addition can cause localized heating and an excess of nitrous acid, promoting side reactions.

  • Acid Stoichiometry and Choice: Typically, 2.5 to 3 equivalents of a strong mineral acid like HCl are used. One equivalent protonates the amino group, one reacts with NaNO₂ to generate nitrous acid in situ, and the excess maintains a low pH to stabilize the diazonium salt and prevent premature azo-coupling between the diazonium salt and unreacted aniline.[2]

  • Efficient Stirring: The aniline precursor may not be fully soluble in the acidic aqueous medium. Vigorous mechanical stirring is necessary to ensure proper mixing and heat dissipation.

Q2: My TLC plate shows multiple new spots after the cyclization reaction. What are these byproducts and how can I avoid them?

A2: The formation of multiple byproducts is a common issue. The most likely culprits are:

  • Phenolic Impurities: If the temperature is not strictly controlled, the diazonium salt can react with water to form a phenol. This is often observed as a dark, tarry substance.

  • Azo-Coupled Dimers: If the solution is not sufficiently acidic, the electrophilic diazonium salt can couple with the nucleophilic unreacted aniline starting material. Maintaining a pH below 4 is crucial to suppress this.

  • Incomplete Cyclization: While diazotization must be cold, the subsequent intramolecular cyclization may require the reaction to be slowly warmed to room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS as it warms to find the optimal balance between cyclization rate and decomposition.

Optimized Conditions for Diazotization/Cyclization
ParameterRecommended ValueRationale
Temperature 0-5°CPrevents decomposition of the unstable diazonium salt intermediate.[3]
NaNO₂ Equivalents 1.05 - 1.2 eqEnsures complete conversion of the primary amine.
Acid (HCl) Equivalents 2.5 - 3.0 eqGenerates nitrous acid and maintains low pH to stabilize the product.
Reaction Time 1-2 hours at 0-5°C, then slow warming to RT over 4-6 hoursAllows for complete diazotization before initiating the slower cyclization step.
Part 2: Selective Saponification (Hydrolysis)

Q3: I am struggling with the selective hydrolysis. I either get no reaction or full hydrolysis to the di-acid. How can I target only the C5-ester?

A3: This is the most challenging step of the synthesis and requires precise control. Selectivity is achieved by exploiting the slightly different electronic and steric environments of the two ester groups.

  • Stoichiometry of Base: This is the most critical factor. Use 1.0 to 1.2 equivalents of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). An excess of base will inevitably lead to the formation of the di-acid.

  • Reaction Temperature: Avoid heating the reaction. The hydrolysis should be conducted at or slightly below room temperature (15-25°C). Higher temperatures dramatically reduce selectivity and will drive the reaction towards the thermodynamically stable di-acid.

  • Reaction Monitoring: This reaction cannot be left to run for a set time. It must be actively monitored every 30-60 minutes using a suitable analytical technique (TLC or LC-MS). The reaction should be quenched by acidification as soon as the maximum amount of the desired mono-acid product is observed.

  • Solvent System: A mixed solvent system, such as methanol/water or THF/water, is typically used to ensure the solubility of both the ester substrate and the hydroxide base.

Q4: How can I effectively purify the final product from the unreacted diester and the di-acid byproduct?

A4: Purification relies on the difference in acidity and polarity of the three key components.

  • Acid-Base Extraction: This is the most effective method. After quenching the reaction with acid, extract the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The desired mono-acid and the di-acid byproduct will be extracted into the basic aqueous layer as their sodium salts.

    • The unreacted diester is neutral and will remain in the organic (EtOAc) layer.

  • Selective Precipitation: Separate the aqueous layer containing the salts. Slowly and carefully acidify this layer with cold 1M HCl.

    • The mono-acid product is generally less soluble than the di-acid and may precipitate first at a specific pH (typically around pH 4-5).

    • Filter the precipitate, wash with cold water, and dry. Check the purity. If significant di-acid remains, recrystallization is necessary.

  • Recrystallization: A final purification by recrystallization can remove trace impurities. Suitable solvent systems include ethanol/water, acetonitrile, or isopropanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-indazole-3,5-dicarboxylate
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend dimethyl 4-amino-3-methylphthalate (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid (3.0 eq HCl).

  • Cooling: Cool the stirred suspension to 0°C using an ice-salt bath. Ensure the internal temperature is stable between 0-5°C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the aniline suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour. The formation of a thick precipitate may be observed.

  • Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Filter the resulting solid precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the solid under vacuum to yield the crude dimethyl 1H-indazole-3,5-dicarboxylate, which can be used in the next step or recrystallized from ethanol.

Protocol 2: Selective Saponification to 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid
  • Setup: Dissolve the dimethyl 1H-indazole-3,5-dicarboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the stirred ester solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress every 30 minutes by TLC (e.g., using a 10% Methanol/DCM eluent with 0.5% acetic acid). Visualize with UV light. You will see the spot for the starting diester (higher Rf) gradually being replaced by the product mono-acid (intermediate Rf) and the di-acid (lower Rf).

  • Quenching: Once the product spot is at its maximum intensity and before the di-acid spot becomes dominant (typically 2-5 hours), cool the flask in an ice bath and carefully acidify the mixture to pH ~4 with 1M HCl.

  • Isolation: A white precipitate of the product should form. Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove any residual starting material. Dry the solid under vacuum. If necessary, further purify by recrystallization from an appropriate solvent system.

References

  • Organic Syntheses Procedure. indazole. Available from: [Link]

  • Lai, A.Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available from: [Link]

  • Quest Journals. (2015). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Journal of Research in Pharmaceutical Science. Available from: [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Yoshida, T., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701-2712. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available from: [Link]

  • ResearchGate. (2019). Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Amanote Research. (2019). Intramolecular Cyclization of 4-Amino-5-(2,2-Dicyanovinyl)-Amino-1,3-Dimethyluracil. Available from: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available from: [Link]

  • Satam, V.S., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications, 48(4), 726-732. Available from: [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with purifying 3-(methoxycarbonyl)-1H-indazole-5-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with purifying 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid .

This molecule presents a unique "tri-functional" challenge: an amphoteric indazole core[1], an acidic carboxylic acid at the 5-position, and a base-sensitive methyl ester at the 3-position. Standard purification templates often fail here because they do not account for the competing reactivities of these functional groups. The protocols and troubleshooting guides below are designed as self-validating systems, ensuring that your experimental choices are grounded in mechanistic causality.

Part 1: Quantitative Data & Physicochemical Profiling

To purify this compound effectively, you must first understand its ionization states. The indazole nitrogen and the carboxylic acid dictate its solubility, while the methyl ester limits the pH range you can safely employ.

Table 1: Ionization Profile and Functional Group Reactivity
Functional GroupEstimated pKaChemical BehaviorPurification Implication
Indazole NH ~13.8Weakly acidic[1].Remains protonated under mild basic conditions (pH 8).
Indazole N (Pyridine-like) ~1.0 - 1.5Weakly basic[1].Can protonate in strong acids, causing water solubility.
5-Carboxylic Acid ~3.0 - 4.5Acidic[2].Deprotonates in mild base (e.g., NaHCO₃) to form a water-soluble sodium salt.
3-Methoxycarbonyl (Ester) N/AElectrophilic.Susceptible to rapid saponification if exposed to strong bases (NaOH/KOH)[3].
Table 2: Recommended Solvent Systems
Purification MethodRecommended Solvent SystemMechanistic Rationale
Extraction (Organic) Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Solubilizes the neutral, fully protonated form of the molecule[4].
Extraction (Aqueous) Saturated Aqueous NaHCO₃ (pH ~8.3)Deprotonates the 5-COOH selectively without hydrolyzing the 3-ester[5].
Chromatography DCM / Methanol (95:5) + 0.1% Formic AcidThe acidic modifier suppresses silanol ionization, preventing severe tailing.
Recrystallization Methanol / Water or DMF / WaterExploits the temperature-dependent solubility of the polar indazole core.

Part 2: Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of the Methyl Ester During Extraction

Q: I attempted an acid-base extraction to isolate the carboxylic acid, but NMR analysis shows I isolated 1H-indazole-3,5-dicarboxylic acid instead. What happened? A: You likely used a strong base such as Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). The ester at the 3-position of the indazole ring is activated by the electron-withdrawing nature of the heteroaromatic system, making it highly susceptible to nucleophilic attack by hydroxide ions[3]. The Fix: Switch to a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃). With a pH of ~8.3, NaHCO₃ is basic enough to deprotonate the 5-carboxylic acid (pKa ~4.0) to form the water-soluble sodium salt, but it is too weak to rapidly saponify the methyl ester at room temperature or below[5].

Issue 2: Oiling Out During Acidification

Q: When I acidify the aqueous layer to precipitate the product, it forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I fix this? A: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the precipitation is too rapid, trapping solvent and impurities[5]. The Fix:

  • Temperature Control: Cool the aqueous layer in an ice bath (0–5 °C) before and during the dropwise addition of 1M HCl.

  • Agitation: Stir vigorously to ensure localized zones of high acidity do not form.

  • Rescue Protocol: If it still oils out, do not attempt to filter it. Instead, extract the milky/oily aqueous layer with Ethyl Acetate (3 x 50 mL), dry the combined organic layers over MgSO₄, and evaporate to yield the solid product[4].

Issue 3: Severe Tailing on Normal-Phase Silica Gel

Q: When purifying the crude mixture via flash chromatography, the product streaks down the entire column, resulting in poor resolution and low recovery. Why? A: The free carboxylic acid and the indazole NH act as strong hydrogen-bond donors. They interact irreversibly with the slightly acidic silanol groups (-SiOH) on the surface of the normal-phase silica gel. The Fix: You must use an acidic modifier. Add 0.1% to 1% Formic Acid or Acetic Acid to your mobile phase (e.g., DCM/MeOH). The acid saturates the active silanol sites on the silica and ensures your target molecule remains fully protonated, allowing it to elute as a tight, symmetrical band.

ChromatographyTroubleshooting Issue Issue: Severe Tailing on Silica Gel Check Is the mobile phase acidified? Issue->Check NoAcid No Check->NoAcid YesAcid Yes Check->YesAcid AddAcid Add 0.1-1% Formic or Acetic Acid NoAcid->AddAcid CheckSample Check sample loading (Overloaded?) YesAcid->CheckSample Dilute Reduce sample mass or use larger column CheckSample->Dilute

Caption: Troubleshooting logical tree for resolving chromatographic tailing on silica gel.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This protocol leverages the pKa differentials of the molecule to separate it from neutral organic impurities without destroying the ester[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid in a suitable volume of Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Base Addition: Transfer the solution to a separatory funnel. Add an equal volume of ice-cold saturated aqueous NaHCO₃.

  • Phase Separation: Shake vigorously, venting frequently to release CO₂ gas (generated by the neutralization of the carboxylic acid). Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with one more portion of cold NaHCO₃ and combine the aqueous layers. Discard the organic layer (which contains neutral impurities).

  • Acidification: Place the combined aqueous layers in an ice bath and stir vigorously. Slowly add cold 1M HCl dropwise until the pH reaches ~3.0. A white/off-white precipitate should form.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual salts, then dry under high vacuum.

AcidBaseExtraction Crude Crude Mixture (in EtOAc/DCM) AddBase Add cold sat. NaHCO3 (pH ~8.3) Crude->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard/Keep AqLayer Aqueous Layer (Product Sodium Salt) PhaseSep->AqLayer Proceed Acidify Acidify with 1M HCl (to pH ~3) at 0°C AqLayer->Acidify Precipitate Precipitation of Target Compound Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Caption: Workflow for the chemoselective acid-base extraction of indazole carboxylic acids.

Protocol B: Acid-Modified Flash Chromatography

If acid-base extraction does not yield >95% purity, proceed to flash chromatography.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM).

  • Solvent Preparation: Prepare the eluent: DCM / Methanol (95:5 v/v) containing 0.1% Formic Acid. Note: Do not use Trifluoroacetic acid (TFA) as it is difficult to remove post-purification.

  • Sample Loading: Because the compound has low solubility in pure DCM, pre-absorb the crude mixture onto a small amount of silica gel (dry loading). Evaporate the solvent from the silica-sample mixture until it is a free-flowing powder, and load it evenly onto the top of the column[4].

  • Elution: Elute the column using the prepared solvent system. Monitor the fractions via TLC (visualized under UV light at 254 nm).

  • Concentration: Combine the product-containing fractions and concentrate via rotary evaporation. To remove residual formic acid, co-evaporate the resulting solid twice with toluene.

Part 4: Frequently Asked Questions (FAQs)

Q: My synthesis utilized DMF as a solvent, and I cannot remove it under standard rotary evaporation. How do I get rid of it? A: DMF has a high boiling point (153 °C) and is notoriously difficult to remove. Dissolve your crude mixture in EtOAc and wash the organic layer vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL), followed by a brine wash. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. Reverse-phase chromatography is highly effective for amphoteric compounds. Use a gradient of Water / Acetonitrile. However, you must add 0.1% Formic Acid to both the water and acetonitrile mobile phases. Without the acid, the carboxylic acid will partially ionize in the water, leading to split peaks and broad elution profiles.

Q: How should I assess the final purity of the compound? A: Rely on High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm) for quantitative purity. Confirm structural integrity using ¹H-NMR (in DMSO-d6) to ensure the singlet corresponding to the methyl ester (~3.9 ppm) is still present and integrates to exactly 3 protons relative to the indazole aromatic protons[5].

References

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link][4]

  • LookChem. Indazole-3-carboxylic acid (CAS 4498-67-3). Retrieved from[Link][2]

  • Wikipedia. Indazole. Retrieved from[Link][1]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from[Link][3]

Sources

Troubleshooting

Technical Support Center: Indazole Synthesis &amp; Functionalization

Department: Chemical Development & Process Optimization Agent: Senior Application Scientist (Tier 3 Support) Status: Active Topic: Troubleshooting Side Reactions in Indazole Derivatives Introduction Welcome to the Indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Development & Process Optimization Agent: Senior Application Scientist (Tier 3 Support) Status: Active Topic: Troubleshooting Side Reactions in Indazole Derivatives

Introduction

Welcome to the Indazole Synthesis Support Center. This guide addresses the "hidden" chemistry of the indazole scaffold—specifically the competing pathways that lead to regioisomeric mixtures, ring-opening, or dehalogenation. The protocols below are not just recipes; they are corrective algorithms designed to restore reaction integrity based on mechanistic causality.

Module 1: The N1 vs. N2 Regioselectivity Crisis

Issue Ticket #404: “I am alkylating a 3-substituted indazole. I need the N1-isomer, but I am getting a 60:40 mixture or predominantly N2. Purification is impossible.”

Root Cause Analysis

Indazoles exhibit annular tautomerism (


).[1] While the 

-tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved), the

position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair and less steric hindrance from the C7 proton.

The Curtin-Hammett Principle applies here: The product ratio depends on the relative energies of the transition states, not just the ground state populations of the tautomers.

Troubleshooting Protocol
VariableRecommendation for N1-Selectivity Recommendation for N2-Selectivity Mechanistic Rationale
Base NaH or KOtBu Cs₂CO₃ or KOH Strong bases (NaH) form the tight ion pair, favoring the thermodynamic N1 product via chelation control (if C3 has lone pairs) or thermodynamic equilibration.[2]
Solvent THF or Dioxane Acetone or MeCN Non-polar/ethereal solvents (THF) promote tight ion pairing (N1). Polar aprotic solvents (MeCN) dissociate the ion pair, exposing the more nucleophilic N2.
Temperature High (Reflux/50°C+)Low (0°C - RT)High temp allows equilibration to the thermodynamic product (N1). Low temp traps the kinetic product (N2).
Hard/Soft Alkyl Halides (Hard)Michael Acceptors (Soft)Hard electrophiles generally follow charge control (N1 often has higher charge density in the anion).
Visual Decision Tree: Optimizing Regioselectivity

The following logic flow helps you select conditions based on your substrate's electronic nature.

IndazoleSelectivity Start Start: Indazole Alkylation Substrate Analyze Substrate (C3 and C7 substituents) Start->Substrate Target Target Isomer? Substrate->Target N1_Path Target: N1-Isomer Target->N1_Path Thermodynamic N2_Path Target: N2-Isomer Target->N2_Path Kinetic Cond_N1 Use Thermodynamic Control: Solvent: THF or Toluene Base: NaH or KOtBu Temp: >50°C N1_Path->Cond_N1 Chelation Does C3 have coordinating group? (-OMe, -Cl) Cond_N1->Chelation Lithium Add Li+ salts (LiOtBu) to enforce chelation at N1 Chelation->Lithium Yes Cond_N2 Use Kinetic Control: Solvent: MeCN or Acetone Base: Cs2CO3 Temp: 0°C - RT N2_Path->Cond_N2 Meerwein Alternative: Use Meerwein Salt (Et3O+ BF4-) High N2 Selectivity Cond_N2->Meerwein If selectivity fails

Caption: Logic flow for selecting reaction conditions to favor N1 vs. N2 alkylation based on thermodynamic vs. kinetic control parameters.

Module 2: Davis-Beirut Reaction Failure Modes

Issue Ticket #502: “I’m using the Davis-Beirut reaction (o-nitrobenzylamine + base) to make a 2H-indazole. The reaction turns black, and I isolate an anthranil or indazolone instead.”

Mechanism & Failure Points

The Davis-Beirut reaction relies on the in-situ generation of a nitroso imine intermediate.[3][4] This species is highly electrophilic and sits at a divergence point.

  • Desired Path: N-N bond formation (Electrocyclization).

  • Failure Path A (Water): Hydrolysis of the imine

    
     Indazolone (cyclic urea).
    
  • Failure Path B (Divergence): Tautomerization

    
     Anthranil (benzo[c]isoxazole).
    
Corrective Protocol
  • Water Control:

    • Observation: High yield of indazolone (carbonyl at C3).

    • Fix: The reaction requires some water to generate the active species, but >20% water promotes hydrolysis. Maintain water content at 10–15% v/v in alcohol (MeOH/EtOH) [1].

  • Anthranil Suppression:

    • Observation: Formation of an isoxazole ring (Anthranil) instead of indazole.

    • Fix: This occurs if the aci-nitro intermediate is diverted. Ensure the amine nucleophile is primary and unhindered.[5] If using secondary amines, the mechanism shifts.

  • Base Selection:

    • Use KOH/MeOH . Weaker bases often fail to deprotonate the benzylic position efficiently (pKa ~20), leading to stalled reactions and decomposition.

Module 3: Hydrazine Condensation & Wolff-Kishner Competition

Issue Ticket #301: “Reacting 2-fluorobenzaldehyde with hydrazine. Instead of indazole, I see a mass corresponding to the fluorotoluene (deoxygenation).”

The "Wolff-Kishner" Leak

When condensing hydrazine with aldehydes/ketones at high temperatures, the hydrazone intermediate can undergo Wolff-Kishner reduction (releasing


) rather than the desired 

cyclization.
Optimization Protocol

To shut down the reduction pathway, you must lock the hydrazone geometry or lower the energy barrier for the


 step.

Step-by-Step Fix:

  • Pre-form the Oxime: Do not react the aldehyde directly. Convert the 2-fluorobenzaldehyde to its O-methyloxime first.

  • Displacement: React the O-methyloxime with hydrazine.

    • Why? The oxime is less prone to reduction and directs the geometry for cyclization.

  • Solvent Switch:

    • Avoid high-boiling protic solvents (Ethylene glycol) which favor Wolff-Kishner.

    • Use: n-Butanol or DMSO at 80–100°C.

Data Comparison:

Precursor Main Product Side Product (Risk)
Aldehyde Indazole (40-60%) Toluene deriv. (Wolff-Kishner)
O-Methyloxime Indazole (>85%) Minimal

| Acetal | Indazole (Slow) | Hydrolysis to aldehyde |

Module 4: Palladium-Catalyzed Dehalogenation

Issue Ticket #607: “Attempting Buchwald-Hartwig coupling on a halo-indazole. The halide is gone, but no amine is attached. I just got the hydro-dehalogenated indazole.”

Mechanism of Failure

Indazoles are electron-rich (especially N1-alkylated). During the catalytic cycle, if the amine nucleophile is sterically hindered or the oxidative addition is slow, the Pd(II)-aryl complex undergoes


-hydride elimination  (from the ligand or solvent) or abstracts a hydride from the base (e.g., isopropoxide), leading to reductive elimination of Ar-H.
Rescue Protocol
  • Solvent Swap (Critical):

    • Stop using DMF or Isopropanol (hydride sources).

    • Switch to Chlorobenzene or Toluene. Chlorobenzene is non-coordinating and lacks readily available hydrides [2].

  • Ligand Choice:

    • Avoid monodentate phosphines (

      
      ) which dissociate easily.
      
    • Use: Bidentate ligands like Xantphos or BINAP . These widen the bite angle and accelerate reductive elimination of the C-N bond over the C-H bond.

  • Base:

    • Switch from

      
       (hydride donor) to 
      
      
      
      or
      
      
      (anhydrous).

Visualizing the Side Reaction Landscape

The following diagram maps the mechanistic divergence points where your synthesis likely went wrong.

IndazoleFailures Start Precursor NitroImine Nitroso Imine (Davis-Beirut) Start->NitroImine o-nitrobenzylamine + Base Hydrazone Aryl Hydrazone (Condensation) Start->Hydrazone o-haloaldehyde + Hydrazine PdComplex LnPd(Ar)X (Cross-Coupling) Start->PdComplex Halo-indazole + Pd(0) Indazolone Indazolone (Hydrolysis) NitroImine->Indazolone Excess H2O Anthranil Anthranil (Rearrangement) NitroImine->Anthranil Diverted Path Indazole Target Indazole NitroImine->Indazole Cyclization Toluene Toluene Deriv. (Wolff-Kishner) Hydrazone->Toluene High T, Protic Solvent Hydrazone->Indazole SNAr Dehalo Dehalogenated Ar-H (Hydride Transfer) PdComplex->Dehalo DMF/Alcohol Solvent PdComplex->Indazole C-N Coupling

Caption: Mechanistic divergence map showing how specific intermediates leak into common side products (Indazolones, Anthranils, Dehalogenated arenes).

References

  • Kurth, M. J., et al. (2005). Mechanism of the Davis-Beirut Reaction: Experimental and Theoretical Studies.[3][6][7] Journal of Organic Chemistry.

  • Luo, J., et al. (2018). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles. Nature Communications/PMC.

  • BenchChem Tech Support. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][8]

Sources

Optimization

challenges in the regioselective synthesis of indazoles

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Troubleshooting Regioselectivity & Functionalization in Indazole Scaffolds Welcome to the Indazole Technical Hub As Senior Application Scientists, we un...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Troubleshooting Regioselectivity & Functionalization in Indazole Scaffolds

Welcome to the Indazole Technical Hub

As Senior Application Scientists, we understand that the indazole ring is a "privileged scaffold" in kinase inhibitors and GPCR ligands, yet it remains a notorious "tautomeric trap" in the lab. The core challenge lies in the ambident nature of the pyrazole ring: the


-indazole (thermodynamic) and 

-indazole (kinetic) tautomers are in constant equilibrium, often leading to inseparable mixtures during functionalization.

This guide moves beyond basic textbook definitions to provide field-proven troubleshooting protocols, causal explanations for selectivity failures, and self-validating workflows.

Module 1: The N-Alkylation Conundrum ( vs. )

User Query: "I am alkylating a 3-substituted indazole using alkyl halides and base, but I consistently get a 60:40 mixture of N1:N2 isomers. How do I force selectivity?"

Technical Diagnosis

The regiochemical outcome is dictated by the interplay between thermodynamics (


 is typically ~4.5 kcal/mol more stable) and kinetics  (electronic density and steric accessibility).
  • The "Loose Ion" Effect: In polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃), the indazole anion is "naked," leading to poor selectivity driven purely by electronic density.

  • The Chelation Effect: Hard cations (Na⁺, Li⁺) in non-polar or moderately polar solvents (THF, Toluene) can coordinate between

    
     and substituents at 
    
    
    
    , effectively blocking the
    
    
    site and forcing
    
    
    alkylation.
Troubleshooting Protocol: Forcing

Selectivity

The "NaH/THF" System This protocol maximizes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 selectivity by leveraging the thermodynamic stability of the 

-tautomer and steric blocking of

.
  • Solvent Choice: Switch from DMF to anhydrous THF .

  • Base: Use Sodium Hydride (NaH) (60% dispersion).

  • Temperature: Run at 0°C to RT . High heat (reflux) can sometimes erode selectivity by overcoming activation energy barriers for the

    
     pathway.
    

Step-by-Step Workflow:

  • Dissolve indazole (1.0 eq) in anhydrous THF (0.1 M).

  • Add NaH (1.2 eq) at 0°C. Wait 30 mins for H₂ evolution to cease (Critical: ensures complete deprotonation and cation coordination).

  • Add alkyl halide (1.1 eq) dropwise.[1][2]

  • Validation: Monitor TLC.

    
    -alkyl indazoles typically have a higher R_f than 
    
    
    
    -isomers in EtOAc/Hexane systems due to lower polarity.
Troubleshooting Protocol: Forcing

Selectivity

The "Mitsunobu Inversion" Direct alkylation rarely favors


 unless specific directing groups are present. The most reliable method for 

functionalization is the Mitsunobu reaction , which operates under kinetic control.
  • Reagents: Alcohol (R-OH), PPh₃, DIAD/DEAD.[1][3]

  • Solvent: THF or Toluene.

  • Mechanism: The bulky PPh₃ group activates the alcohol. The indazole nucleophile attacks via the less sterically hindered lone pair, or via a transition state that favors the

    
    -quinonoid character.
    
Decision Logic:

vs.

Synthesis

IndazoleSelectivity start Target: N-Substituted Indazole decision Which Isomer is Required? start->decision n1_path Target: N1-Isomer (Thermodynamic) decision->n1_path n2_path Target: N2-Isomer (Kinetic/Specific) decision->n2_path n1_check Check C3 Substituent n1_path->n1_check n2_cond1 Method A: Mitsunobu (PPh3, DIAD, R-OH) n2_path->n2_cond1 Primary Alcohols n2_cond2 Method B: Meerwein Salts (R3O+ BF4-) n2_path->n2_cond2 Methyl/Ethyl n2_cond3 Method C: De Novo (Davis-Beirut Reaction) n2_path->n2_cond3 Complex Scaffolds n1_cond Standard Protocol: Base: NaH or Cs2CO3 Solvent: THF (promotes chelation) Temp: 0°C -> RT n1_result High N1 Selectivity (Steric block of N2) n1_cond->n1_result n1_check->n1_cond Bulky C3 group?

Figure 1: Decision matrix for selecting the optimal synthetic route based on the desired regioisomer.

Module 2: De Novo Assembly (When Alkylation Fails)

User Query: "I cannot separate the isomers, and the yield of the N2 product is too low. Is there a way to build the ring with the N2 substituent already in place?"

The Solution: The Davis-Beirut Reaction

For


-indazoles, direct alkylation is often inferior to de novo synthesis. The Davis-Beirut reaction  is the gold standard for generating 

-indazoles from o-nitrobenzylamines.

Mechanism & Causality: This reaction proceeds via an intramolecular redox cyclization. The base generates a carbanion which attacks the nitro group, forming a nitroso intermediate. This intermediate cyclizes to form the N-N bond.[4] Because the substituent is attached to the nitrogen before the ring closes, regioselectivity is 100% locked.

Protocol (Davis-Beirut):

  • Substrate: N-substituted-2-nitrobenzylamine.

  • Reagents: KOH (10 eq), MeOH or EtOH (solvent).

  • Conditions: 60°C, 4–12 hours.

  • Critical Control Point: The reaction requires air/oxidant in the final step to aromatize, but the cyclization itself is anaerobic. Ensure vigorous stirring to allow air oxidation after the initial color change (often deep purple/blue to brown).

Module 3: C3-Functionalization Challenges

User Query: "I need to arylate the C3 position. I tried Suzuki coupling on a 3-bromoindazole but getting dehalogenation. Direct C-H activation gives me black tar."

Technical Diagnosis

The C3 position is electron-rich but less reactive than the C2/C3 of indoles.

  • Dehalogenation: In Pd-catalyzed cross-couplings, the oxidative addition into the C3-Br bond is slow, allowing competing hydrodehalogenation (reduction) to occur.

  • C-H Activation Issues: The N1/N2 nitrogens can coordinate to the Palladium catalyst, poisoning it ("catalyst sequestration").

Troubleshooting Protocol: C-H Activation

The "Chlorobenzene/Silver" System To achieve C3-arylation without pre-functionalization (Direct C-H activation), you must prevent catalyst poisoning and promote the electrophilic palladation pathway.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant/Additive: Ag₂CO₃ (1-2 eq). Role: Regenerates Pd(II) and acts as a halide scavenger.

  • Solvent: Chlorobenzene or Toluene .

    • Why? Non-coordinating solvents prevent the "solvent cage" effect that stabilizes catalyst-substrate resting states.

  • Ligand: Often ligandless, or use PPh₃.

Table 1: Troubleshooting C3-Functionalization

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by N1/N2 lone pairs.Switch to N-protected indazole (SEM, Boc, or Methyl). Free NH is often fatal to C-H activation.
C3-H vs C7-H mixture Poor regiocontrol.Use Pivalic Acid (PivOH) (30 mol%) as a co-catalyst. It assists in the Concerted Metalation-Deprotonation (CMD) step specifically at C3.
Homocoupling of Aryl Halide Reductive elimination is too slow.Increase temperature to 130-150°C; ensure anhydrous conditions.
Module 4: Analytical Validation (The "Truth" Test)

User Query: "I have a product, but I'm not sure if it's N1 or N2. The proton NMR looks similar."

The Self-Validating Protocol: NOE Spectroscopy

Never rely solely on chemical shift rules (e.g., "N2 is downfield") as they are solvent and substituent dependent. You must use Nuclear Overhauser Effect (NOE) or HMBC .

The NOE Checklist:

  • Irradiate the N-Alkyl protons (e.g., the N-CH₃ or N-CH₂).

  • Observe the aromatic region:

    • N1-Isomer: You will see a strong enhancement of the C7-H (the proton on the benzene ring adjacent to N1). You will not see enhancement of C3-H.

    • N2-Isomer: You will see a strong enhancement of the C3-H (the proton on the pyrazole ring). You will not see enhancement of C7-H.

Visual Verification Logic:

NOE_Logic sample Unknown Isomer (Run 1D-NOESY) signal Irradiate N-Alkyl Group sample->signal obs1 Enhancement at C7-H (Benzene ring) signal->obs1 obs2 Enhancement at C3-H (Pyrazole ring) signal->obs2 concl1 CONFIRMED: N1-Isomer obs1->concl1 concl2 CONFIRMED: N2-Isomer obs2->concl2

Figure 2: NMR validation workflow using NOE correlations.

References
  • Lundbeck Research:Regioselective synthesis of 1H-indazoles.

    • Source: [Beilstein J. Org.[3][5] Chem. 2024, 20, 1940–1954]([Link]3]

  • The Davis-Beirut Reaction: Mechanism and applic

    • Source:

  • C-H Activation Protocols: Ligandless Pd-catalyzed aryl

    • Source:

  • Mitsunobu Selectivity: Application of Mitsunobu conditions for N2-alkyl

    • Source:

  • Substituent Effects: Analysis of steric B-values and electronic effects on N1/N2 r

    • Source:

Sources

Troubleshooting

troubleshooting "3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid" crystallization

Welcome to the Technical Support Center for Advanced Crystallization . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid .

Due to the unique structural features of this molecule—specifically the interplay between the 1H-indazole core and the carboxylic acid moiety—standard crystallization approaches often fail. This guide dissects the causality behind these failures and provides self-validating protocols to ensure robust, scalable isolation.

Physicochemical Profiling: The Root of the Challenge

To troubleshoot this molecule, we must first understand the thermodynamic and kinetic forces at play. The presence of multiple hydrogen-bond donors and acceptors makes this compound highly susceptible to liquid-liquid phase separation (LLPS) and polymorphism[1].

Table 1: Quantitative & Structural Data Impacting Crystallization

ParameterValue / CharacteristicImpact on Crystallization Behavior
Molecular Weight 220.18 g/mol Standard small molecule diffusion kinetics.
H-Bond Donors 2 (Indazole NH, Carboxylic OH)Drives strong intermolecular dimerization and catemer formation, leading to rigid crystal lattices but slow nucleation kinetics.
H-Bond Acceptors 5 (N, Ester C=O, Ester -O-, Acid C=O, Acid -OH)High propensity for solvent entrapment, solvate formation, and complex polymorphic landscapes.
Tautomerism 1H-indazole vs. 2H-indazoleThe 1H form is thermodynamically favored in the solid state[1]. Kinetic trapping of alternative hydrogen-bonding networks can cause metastable polymorphs.
Structural Flexibility Ester rotationThe 3-methoxycarbonyl group can rotate, creating conformational polymorphs depending on the solvent environment.

Troubleshooting Guide & FAQs

Phase Separation: "Why is my product forming a sticky oil instead of crystals?"

Q: During cooling or antisolvent addition, the solution turns milky, and a dense, sticky gum forms at the bottom of the reactor. What is happening?

A: You are experiencing Oiling Out , formally known as Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation is generated too rapidly, driving the system into a miscibility gap before solid nucleation can occur[2].

Because 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid contains strong hydrogen-bonding groups (the carboxylic acid and the indazole NH), the solute molecules quickly form disordered, solute-rich liquid clusters[3]. These clusters are kinetically hindered from arranging into a rigid crystal lattice. If this oil phase is allowed to spontaneously solidify, it bypasses impurity rejection, resulting in a gummy, impure, and unfilterable mass[2]. Furthermore, using solvent mixtures with drastically different polarities (e.g., ethanol/heptane) exacerbates demixing, forcing the solute to act as a surfactant that stabilizes the emulsion[4].

The Fix: You must maintain strict control over supersaturation. Generate supersaturation slowly and introduce seed crystals halfway into the metastable zone to provide a template for lattice integration, bypassing the LLPS boundary entirely[5].

G Start Hot Solution (API Dissolved) Cooling Cooling / Antisolvent Addition Start->Cooling HighSS High Supersaturation (Miscibility Gap) Cooling->HighSS Rapid cooling/dosing LowSS Controlled Supersaturation (Metastable Zone) Cooling->LowSS Slow cooling/dosing LLPS Oiling Out (LLPS) Emulsion Forms HighSS->LLPS LLPS->Start Reheat to dissolve (Rescue Pathway) Amorphous Amorphous / Gummy Solidification LLPS->Amorphous Spontaneous solidification Seeding Add Seed Crystals (Isothermal Hold) LowSS->Seeding Cryst Crystal Growth (Suspension) Seeding->Cryst

Fig 1. Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Polymorphism & Inconsistent Solid-State Properties

Q: Different batches of the compound show varying melting points, distinct PXRD patterns, and different solubility profiles. How do I control the crystal form?

A: Indazole carboxylic acids are notorious for complex polymorphism. The causality lies in the competition between different hydrogen-bonding motifs during nucleation. The 5-carboxylic acid group naturally wants to form cyclic dimers (R2,2(8) motifs) or infinite catemer chains[3]. Simultaneously, the 1H-indazole core engages in NH···N intermolecular bonding[1].

If you crystallize from a highly polar, hydrogen-bond-competing solvent (like methanol or water), the solvent disrupts the carboxylic acid dimers, often leading to kinetic (metastable) polymorphs or solvates. Conversely, non-polar or aprotic solvents encourage the immediate formation of the thermodynamically stable dimerized polymorph.

The Fix: Implement a solvent-mediated phase transformation (slurry aging) step. By holding the suspension at an elevated temperature for an extended period, the highly soluble metastable forms will dissolve and recrystallize onto the less soluble, thermodynamically stable crystal lattice (Ostwald ripening).

G Solute Solvated 3-(methoxycarbonyl)- 1H-indazole-5-carboxylic acid Desolvation Desolvation & Pre-nucleation Solute->Desolvation Dimer Carboxylic Acid Cyclic Dimers Desolvation->Dimer Non-polar solvents Catemer Carboxylic Acid Catemers Desolvation->Catemer Polar solvents IndazoleHB Indazole NH...N Hydrogen Bonding Dimer->IndazoleHB Catemer->IndazoleHB FormI Stable Polymorph (Thermodynamic) IndazoleHB->FormI High Temp / Aging FormII Metastable Polymorph (Kinetic) IndazoleHB->FormII Rapid Crash Cooling FormII->FormI Solvent-Mediated Transformation

Fig 2. Mechanistic pathways of hydrogen bonding leading to indazole polymorphism.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Anti-Oiling Out Seeding & Cooling Crystallization

Purpose: To isolate the target compound with high purity while strictly avoiding the LLPS miscibility gap[6].

  • Dissolution: Suspend the crude 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid in a predetermined good solvent (e.g., THF or Ethyl Acetate) at 5 volumes (v/w). Heat to 65°C under moderate agitation (250 RPM).

    • Validation Checkpoint: The solution must be completely optically clear. If using Process Analytical Technology (PAT) like an EasyViewer or FBRM, confirm the particle count is zero[6].

  • Primary Cooling: Cool the solution linearly to 50°C at a rate of 0.5°C/min.

    • Validation Checkpoint: The solution must remain clear. If cloudiness appears here, you have hit the cloud point too early; reheat to 65°C and add 0.5 volumes of good solvent.

  • Seeding: At 50°C, introduce 1-2 wt% of milled seed crystals (pure, thermodynamically stable polymorph) suspended in a minimal amount of antisolvent.

    • Validation Checkpoint (Critical): Hold isothermally at 50°C for 30 minutes. The seed crystals must persist. If they dissolve, the solution is undersaturated; if massive secondary nucleation occurs, it is over-supersaturated.

  • Antisolvent Dosing & Desupersaturation: Slowly dose the antisolvent (e.g., Heptane or Toluene) over 4 hours using a controlled dosing pump, maintaining the 50°C temperature.

  • Final Cooling: Cool the resulting suspension to 5°C at 0.1°C/min.

  • Isolation: Filter the suspension and wash the cake with cold antisolvent.

    • Validation Checkpoint: The filter cake should be crystalline and free-flowing, not compressible or clay-like.

Protocol B: Solvent-Mediated Polymorph Transformation (Slurry Aging)

Purpose: To convert kinetic polymorphs or amorphous agglomerates into the thermodynamically stable form[5].

  • Suspension Creation: Take the out-of-specification (OOS) batch and suspend it in a solvent system where it has low-to-moderate solubility (e.g., 9:1 Toluene:Ethyl Acetate) at 10 volumes.

  • Thermal Cycling: Heat the slurry to 60°C. Hold for 4 hours.

    • Causality: The elevated temperature increases the solubility of the metastable form, driving it into solution, while the stable form remains crystalline and acts as a growth template.

  • Cooling Cycle: Cool to 20°C over 2 hours. Hold for 1 hour.

  • Iteration: Repeat the 60°C to 20°C cycle three times.

    • Validation Checkpoint: Pull a sample, filter, and run a rapid PXRD or DSC. The thermogram should show a single, sharp melting endotherm corresponding to the stable form, with no pre-melt exotherms (which would indicate residual metastable material).

  • Final Isolation: Filter at 20°C and dry under vacuum at 45°C.

References

  • 3. 4. 5.

Sources

Optimization

Technical Support Center: Purification of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling and purifying 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and purifying 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve the highest possible purity for your compound.

Overview of Purification Strategy

The purification of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, a molecule possessing both a carboxylic acid and a methyl ester functional group, along with a nitrogen-containing heterocyclic core, requires a multi-step approach. The presence of acidic (carboxylic acid) and basic (indazole nitrogen) sites, combined with its polarity, dictates the purification strategy. A typical workflow involves an initial acid-base workup to remove non-ionizable impurities, followed by recrystallization. For persistent impurities, column chromatography is the final, most rigorous step.

Crude Crude Product (Post-Synthesis) Analysis1 TLC / HPLC Analysis of Crude Material Crude->Analysis1 Characterize Impurity Profile Workup Acid-Base Workup (Liquid-Liquid Extraction) Analysis1->Workup Proceed to Primary Purification Analysis2 Purity Check #1 Workup->Analysis2 Recryst Recrystallization Analysis2->Recryst Impurities Still Present Final Pure Compound (>99%) Analysis2->Final Product is Pure Analysis3 Purity Check #2 Recryst->Analysis3 Chrom Column Chromatography (If Necessary) Analysis3->Chrom Persistent Impurities Analysis3->Final Product is Pure Chrom->Final

Caption: General purification workflow for the target compound.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect after synthesizing 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid?

Answer: The impurity profile is highly dependent on the synthetic route. However, for indazole derivatives synthesized via classical methods like cyclization of o-aminophenylacetic acid esters, several classes of impurities are common.[1]

  • Unreacted Starting Materials: The precursors used in the final cyclization step are frequent contaminants.

  • Positional Isomers (N-2 vs. N-1): Indazole synthesis can often lead to a mixture of N-1 and N-2 isomers.[2] While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-isomer can form as a kinetic product.[3] These isomers often have very similar polarities, making them challenging to separate.

  • Hydrolyzed Product: If the reaction or workup conditions are too harsh (e.g., strong base), the methyl ester at the C-3 position can be hydrolyzed to the corresponding dicarboxylic acid (indazole-3,5-dicarboxylic acid).

  • Side-Reaction Products: Depending on the specific reagents used (e.g., nitrites for diazotization), various side products can form.[4] For instance, incomplete cyclization can leave N-acetylated precursors in the crude product.[4]

Q2: My crude product is a dark, oily solid. What is the best initial purification step?

Answer: An acid-base workup (liquid-liquid extraction) is the most effective first step to remove bulk neutral or basic impurities and significantly clean up the material. The strategy leverages the acidic nature of the carboxylic acid group.

Causality: The carboxylic acid moiety is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted esters or non-basic starting materials) will remain in the organic phase. Basic impurities can be removed with a preliminary acidic wash.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Discard the aqueous layer.

  • Base Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous layer as its sodium salt. Repeat this extraction 2-3 times to ensure complete transfer.

  • Isolate Product: Combine the aqueous layers. Cool the solution in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2-3. The protonated product will precipitate out of the solution.

  • Collection: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

  • Drying: Dry the collected solid thoroughly under high vacuum. This "cleaned-up" material can then be further purified by recrystallization.

Q3: How do I choose the best solvent for recrystallizing my product?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For a polar, aromatic carboxylic acid like this, polar protic solvents are excellent candidates.[1][4]

Screening Process:

  • Place a small amount of your compound (~20-30 mg) into several different test tubes.

  • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, heat the solvent to its boiling point. If it dissolves, it's a good candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. The solvent that yields well-formed crystals with a significant reduction in dissolved material is the best choice.

Solvent CandidatePolarityRationale & Potential Outcome
Ethanol (EtOH) Polar ProticOften an excellent choice for indazole carboxylic acids.[4] Good solubility when hot, lower when cold.
Methanol (MeOH) Polar ProticMore polar than ethanol. May be too good a solvent, leading to lower recovery. Can be used in a solvent/anti-solvent system.[1]
Isopropanol (IPA) Polar ProticLower polarity than ethanol; may provide better crystal formation and yield.[4]
Acetic Acid Polar ProticCan be effective but is difficult to remove completely.[1] Best used if impurities are insoluble in it.
Water Very PolarThe compound is likely sparingly soluble even when hot. Can be used as an "anti-solvent" with a more soluble partner like EtOH or MeOH.
Ethyl Acetate (EtOAc) Polar AproticMay be a good choice, but solubility might be high even at room temperature.
Q4: I've tried recrystallization, but my TLC/HPLC still shows a persistent impurity. When should I use column chromatography?

Answer: Column chromatography is necessary when impurities have similar solubility profiles to your product, making recrystallization ineffective. This is often the case for positional isomers or byproducts with very similar structures.

The Challenge with Indazoles on Silica: As a nitrogen-containing heterocycle, your compound has basic lone pairs that can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This can lead to significant peak tailing or "streaking" on a TLC plate and poor separation during column chromatography.

Start Does TLC show streaking? Yes Interaction with acidic silica Start->Yes Yes No Standard silica protocol is viable Start->No No Solution1 Option 1: Modify Mobile Phase Yes->Solution1 Solution2 Option 2: Change Stationary Phase Yes->Solution2 Detail1 Add Triethylamine (0.1-1%) or Acetic/Formic Acid (0.1-1%) Solution1->Detail1 Detail2 Use Alumina (Basic/Neutral) or Reversed-Phase (C18) Silica Solution2->Detail2

Caption: Decision tree for troubleshooting chromatography issues.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Solvent System Selection: Develop an appropriate eluent using TLC. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[1]

    • Aim for an Rf (retention factor) of 0.2-0.3 for your target compound to ensure good separation.[6]

    • If streaking occurs: Add a modifier to your eluent system.

      • To neutralize acidic silica: Add 0.1-1% triethylamine (TEA).[5]

      • To improve peak shape for the carboxylic acid: Add 0.1-1% acetic acid or formic acid.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack the column.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your compound in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6] This technique generally provides superior resolution compared to wet loading.

    • Wet Loading: Dissolve your compound in the minimum possible volume of your eluent and carefully load it onto the column.

  • Elution: Run the column by applying positive pressure, collecting fractions, and monitoring them by TLC to identify and combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your final product.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Compound "oils out" during recrystallization. The solution is too supersaturated, or it was cooled too quickly. Impurities may also be depressing the melting point.Add a small amount of hot solvent to redissolve the oil. Allow it to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. If it persists, the material may require chromatography first.[5]
Very low yield after purification. The compound may have significant solubility in the cold recrystallization solvent. The product may be irreversibly adsorbed onto the silica column.For recrystallization, use a solvent/anti-solvent system or cool the filtrate further. For chromatography, ensure you are using a sufficiently polar eluent or a modified system (see Q4) to elute the compound completely.
Product is not eluting from the silica column. The chosen eluent is not polar enough. The compound may be decomposing or irreversibly binding to the acidic silica.Drastically increase the eluent polarity (e.g., switch from EtOAc/Hexane to MeOH/DCM). If that fails, consider switching to a different stationary phase like neutral alumina or using reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase.[5][7]
References
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Chromatography: The Solid Phase - University of Rochester. [Link]

  • Toyokichi, Y., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Alves, M. J., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(1), 86-104. [Link]

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Chromatography Today. [Link]

  • SOP: FLASH CHROMATOGRAPHY - University of Cape Town. [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. [Link]

Sources

Troubleshooting

Troubleshooting Module 1: Regioselectivity in N-Alkylation

Welcome to the Indazole Synthesis Technical Support Center . Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis is frequently complicated by annular tautomerism and highly reactive intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center . Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis is frequently complicated by annular tautomerism and highly reactive intermediates, leading to undesired regioisomers and byproducts.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve high-yielding, regioselective, and byproduct-free indazole syntheses.

Issue: “My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How do I force the reaction to exclusively yield the N1-alkylated product?”

The Causality: The challenge of regioselectivity arises from the annular tautomerism of the indazole ring, which exists in equilibrium between the 1H-indazole and 2H-indazole forms[1]. The 1H-indazole is thermodynamically more stable[1]. Direct alkylation under weak basic conditions (e.g., K₂CO₃ in DMF) leads to poor selectivity because the delicate interplay of steric and electronic factors allows the electrophile to attack both nitrogen atoms[1]. To achieve N1-selectivity, you must operate under strict thermodynamic control using a strong, non-coordinating base in a non-polar aprotic solvent[2]. Conversely, N2-alkylation can be achieved via kinetic control using Brønsted acid catalysis (e.g., TfOH) or Lewis acids (e.g., Al(OTf)₃)[3][4].

Quantitative Impact of Reaction Conditions on Regioselectivity

Reagent System Solvent Dominant Isomer Typical N1:N2 Ratio Mechanistic Rationale
NaH (1.2 eq) THF N1 > 90:10 Thermodynamic control; deprotonation favors the stable 1H-indazolide anion[1][2].
TfOH (cat.) Toluene N2 up to 0:100 Kinetic control; acid-catalyzed nucleophilic ring-opening[3].
K₂CO₃ (2.0 eq) DMF Mixed ~ 60:40 Weak base in polar solvent leads to competing transition states.

| Al(OTf)₃ (cat.) | DCE | N2 | > 5:95 | Lewis acid coordination directs the electrophile to the N2 position[3]. |

N_Alkylation Indazole Indazole Tautomerism (1H ⇌ 2H) Thermo Thermodynamic Control (NaH, THF, 0°C to RT) Indazole->Thermo Strong Base Kinetic Kinetic / Acid Catalysis (Al(OTf)3 or TfOH) Indazole->Kinetic Acid Co-catalyst N1 N1-Alkylated Product (Major Isomer) Thermo->N1 Favors stable 1H form N2 N2-Alkylated Product (Major Isomer) Kinetic->N2 Nucleophilic ring opening

Regiodivergent pathways in indazole N-alkylation governed by reaction conditions.

Protocol: N1-Selective Alkylation via Thermodynamic Control Self-Validating Methodology based on established benchmarks[2].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous THF (10-20 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Check: Observe the evolution of hydrogen gas. Stir at 0 °C for 30 minutes until bubbling completely ceases. This visual cue confirms the quantitative formation of the thermodynamically stable indazolide anion.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-24 hours.

  • Quenching & Isolation: Quench slowly with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Troubleshooting Module 2: Ring-Opening Byproducts in the Davis-Beirut Reaction

Issue: “When synthesizing 2H-indazoles via the Davis-Beirut reaction, I am isolating significant amounts of indazolone byproducts. How can I prevent this?”

The Causality: The Davis-Beirut reaction is a robust N,N-bond forming heterocyclization that generates a highly reactive nitroso imine intermediate in situ under redox-neutral alkaline conditions[5][6]. While the presence of water is critically important for the protonation steps that drive the cyclization, water's beneficial effect has a strict ceiling[5][6]. If the water concentration is too high, it enables alternative nucleophilic attack pathways, causing the newly fused 2H-indazole to undergo a ring-opening reaction that yields the undesired indazolone byproduct[5][6][7].

DavisBeirut Start 2-Nitrobenzylamine Base Base (KOH/NaOH) + Heat Start->Base Carbanion Carbanion Intermediate Base->Carbanion Deprotonation Nitroso Nitroso Imine Intermediate Carbanion->Nitroso Redox neutral shift Cyclization N-N Bond Formation Nitroso->Cyclization Product 2H-Indazole (Target) Cyclization->Product Controlled H2O Byproduct Indazolone (Byproduct) Product->Byproduct Excess H2O (Ring Opening)

Mechanistic workflow of the Davis-Beirut reaction highlighting the water-dependent byproduct.

Protocol: Optimized Davis-Beirut Synthesis of 2H-Indazoles

  • Solvent Selection: Suspend the N-substituted 2-nitrobenzylamine (1.0 equiv) in a primary alcohol (e.g., methanol or ethanol) rather than an aqueous-organic mixture. This restricts the available water to only what is strictly necessary.

  • Base Addition: Add aqueous KOH or NaOH (2.0 to 3.0 equiv) to initiate carbanion formation[8].

  • Cyclization: Heat the mixture to reflux.

    • Validation Check: Monitor the consumption of the nitrobenzylamine via LC-MS. The transient nitroso imine intermediate should rapidly cyclize into the 2H-indazole.

  • Byproduct Prevention: Strictly avoid adding supplementary water during the reaction phase. If LC-MS indicates the formation of indazolones, reduce the molarity of the aqueous base used in Step 2 and compensate with solid base.

Troubleshooting Module 3: Waste and Over-Reduction in Cadogan Cyclizations

Issue: “My Cadogan reductive cyclizations are suffering from poor atom economy due to stoichiometric phosphine oxide waste, and I occasionally see over-reduced aniline byproducts.”

The Causality: Traditional Cadogan syntheses utilize excess triethyl phosphite (P(OEt)₃) as both solvent and reductant to deoxygenate nitroaromatics into nitrenes, which subsequently cyclize[9]. This generates massive amounts of stoichiometric phosphine oxide waste that is notoriously difficult to remove during purification[10]. Furthermore, harsh conditions can lead to the over-reduction of the nitro group to an amine (aniline byproduct) rather than the desired N-N bond formation[9][11].

The Solution: Transition to a catalytic P(III)/P(V)=O redox cycling system. By utilizing a designer small-ring phosphetane (e.g., 1,2,2,3,4,4-hexamethylphosphetane 1-oxide) in the presence of a terminal silane reductant, the phosphine oxide is continuously reduced in situ back to the active P(III) species[10][11]. Alternatively, transition-metal-free SnCl₂·2H₂O promoted coupling can be used, which proceeds with high atom economy by eliminating H₂O as the sole byproduct[11][12].

Protocol: Catalytic Phosphetane-Mediated Cadogan Cyclization

  • Preparation: Dissolve the o-nitrobenzaldimine precursor (1.0 equiv) in anhydrous, degassed toluene.

  • Catalyst & Reductant Loading: Add 1,2,2,3,4,4-hexamethylphosphetane 1-oxide (15 mol%) and phenylsilane (3.0 equiv) as the stoichiometric terminal reductant[10].

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere.

    • Validation Check: The lack of stoichiometric phosphine oxide waste will make TLC monitoring exceptionally clean. The reaction is complete when the bright yellow/orange color of the nitroaromatic precursor dissipates.

  • Isolation: Concentrate the mixture under reduced pressure and purify directly via a short silica gel plug.

Frequently Asked Questions (FAQs)

Q: How can I definitively verify whether I have synthesized the N1 or N2 alkylated indazole? A: Standard 1D ¹H-NMR is often insufficient due to overlapping aromatic signals. You must use 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the gold standards[1]. In an HMBC experiment, a correlation between the alkyl CH₂ protons and the indazole C7a carbon definitively confirms an N1-substituted isomer[1].

Q: I am seeing azo and azoxy byproducts in my reductive cyclization. What went wrong? A: Azo and azoxy compounds are incomplete reduction intermediates. This typically occurs if the reaction temperature is too low to drive the complete deoxygenation of the nitro group, or if the equivalents of the reductant (e.g., silane or SnCl₂) have been depleted by adventitious oxygen or moisture in the solvent. Ensure your solvents are thoroughly degassed and increase the reaction temperature by 10-15 °C.

References

  • Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research - ACS Publications. Available at:[Link]

  • Zhang, X., et al. "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." ResearchGate. Available at: [Link]

  • Radhakrishnan, S., et al. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." PMC - NIH. Available at:[Link]

  • DSpace@MIT. "Signature redacted - Scope of Catalytic Cadogan Synthesis." MIT. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Methods for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 3-(methoxycarbonyl)-1H-indazole-5-car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, a molecule of interest for its potential as a key intermediate in the synthesis of bioactive compounds, demands robust and reliable analytical methods to ensure its quality, stability, and purity. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and practical expertise, to empower researchers in their pursuit of accurate and reproducible results.

Understanding the Analyte: Physicochemical Properties

Initial Characterization Workflow:

cluster_0 Physicochemical Profiling cluster_1 Implications for Method Development A Determine Solubility (in various solvents) D Choice of Mobile Phase & Sample Diluent A->D B Measure pKa (potentiometric or UV-metric titration) E Selection of HPLC Buffer pH B->E C Acquire UV-Vis Spectrum (to find λmax) F Optimal UV Detector Wavelength C->F

Caption: Initial physicochemical profiling workflow and its impact on analytical method development.

A logical first step would be to experimentally determine these properties. The carboxylic acid moiety suggests a pKa in the range of 3-5, making its ionization state pH-dependent. The indazole ring system is a chromophore, and a UV scan will likely reveal one or more absorbance maxima, which is essential for UV-based detection in HPLC.

Chromatographic Methods: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of non-volatile and semi-volatile organic molecules like 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid. When coupled with mass spectrometry (LC-MS), these techniques offer unparalleled sensitivity and selectivity.

Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of chromatography for this type of analyte. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Key Experimental Choices and Their Rationale:

  • Stationary Phase: A C18 column is the recommended starting point due to its hydrophobicity, which will provide good retention for the indazole core.

  • Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile often provides better peak shape and lower backpressure.

  • pH Control: Given the presence of a carboxylic acid, controlling the pH of the mobile phase is critical. A pH below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) will ensure the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility. Formic acid or phosphoric acid are common choices for this purpose.

  • Detection: UV detection is a straightforward and robust method. The optimal wavelength (λmax) should be determined from a UV scan of the analyte. For similar aromatic carboxylic acids, detection wavelengths around 200-240 nm are often employed.[1]

Table 1: Comparison of RP-HPLC and an Alternative (HILIC)

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Partitioning based on hydrophobicity.Partitioning into an adsorbed water layer on a polar stationary phase.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)
Mobile Phase High aqueous content, polar.High organic content, non-polar.
Suitability for Analyte Highly Suitable. The molecule has sufficient hydrophobicity for good retention.Less suitable as a primary choice, but could be an alternative if RP-HPLC fails to resolve critical impurities.
Pros Robust, reproducible, wide applicability.Better retention of very polar compounds.
Cons Poor retention of very polar compounds.Can have longer equilibration times and be more sensitive to the water content of the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[2][3] This technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer.

Key Experimental Choices and Their Rationale:

  • Ionization: Electrospray ionization (ESI) is the most suitable technique for this analyte. Given the presence of the carboxylic acid and the nitrogen atoms in the indazole ring, it can be ionized in both positive and negative modes.

    • Negative Ion Mode ([M-H]⁻): The carboxylic acid will readily deprotonate, making this a highly probable and sensitive mode of detection.

    • Positive Ion Mode ([M+H]⁺): The nitrogen atoms of the indazole ring can be protonated, offering an alternative ionization pathway.

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Hypothetical MRM Transitions for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (Molecular Weight: 206.17 g/mol ):

Ionization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Rationale
Negative (ESI-) 205.16To be determined experimentallyLoss of CO₂ from the carboxylic acid (m/z 161.16) is a likely fragmentation pathway.
Positive (ESI+) 207.18To be determined experimentallyFragmentation would likely involve losses from the ester and carboxylic acid groups.

LC-MS/MS Method Development Workflow:

A Analyte Infusion for MS Parameter Optimization B Select Precursor Ion ([M-H]⁻ or [M+H]⁺) A->B C Optimize Cone Voltage & Capillary Voltage B->C D Fragment Precursor Ion (Collision-Induced Dissociation) B->D E Select Product Ions & Optimize Collision Energy D->E G Integrate LC and MS Methods & Validate E->G F Develop RP-LC Method (as per section 2.1) F->G

Caption: A streamlined workflow for the development of a robust LC-MS/MS method.

Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. For 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • NH Proton: A broad singlet corresponding to the N-H of the indazole ring, also exchangeable with D₂O.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
N-H (Indazole)3100-3500Stretching vibration
C=O (Carboxylic Acid)1680-1710Stretching vibration
C=O (Ester)1735-1750Stretching vibration
C=C (Aromatic)1450-1600Stretching vibrations

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid.

Protocol 1: RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the predetermined λmax (start with 214 nm and 254 nm if λmax is unknown).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Protocol 2: LC-MS/MS Method for Quantification
  • LC System: Use the same LC conditions as in Protocol 1, potentially with a shorter column (e.g., 2.1 x 50 mm) and faster gradient for higher throughput.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MS Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Cone Voltage: ~30 V

    • Desolvation Gas Flow: ~800 L/hr

    • Desolvation Temperature: ~400 °C

  • MRM Transition: Monitor the transition from the precursor ion [M-H]⁻ (m/z 205.16) to a stable product ion (determined via infusion and fragmentation experiments).

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the described protocols are supported by validation data to prove they are fit for purpose. According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While no single, standardized analytical method for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid is currently published, a robust and reliable method can be readily developed using the principles and starting protocols outlined in this guide. A combination of RP-HPLC with UV detection for routine purity analysis and LC-MS/MS for sensitive quantification provides a comprehensive analytical toolkit. The foundation of any successful analysis lies in the initial characterization of the analyte's physicochemical properties, which informs every subsequent step of method development and validation. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Angerer, V., et al. (n.d.). Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. Retrieved from [Link]

  • Various Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. This is a compilation of information from various sources and a direct link is not available.
  • Agilent. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Makino, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Zeng, J., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. Retrieved from [Link]

  • Tomlinson, J. J., & Johnson, C. H. (2002). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Therapeutic Drug Monitoring, 24(1), 61-70. Retrieved from [Link]

  • Elguero, J., et al. (1976). 13 C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1344-1349. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Merone, G. M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. Molecules, 28(5), 2127. Retrieved from [Link]

  • ACE HPLC. (n.d.). Application of a Unique HPLC Phase When Exploring HPLC Method Development Challenges for a Pharmaceutical Combination Therapy Containing Five Active Ingredients. Retrieved from [Link]

  • Green, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. Retrieved from [Link]

Sources

Comparative

13C NMR Characterization of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid: A Methodological Comparison Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase and PARP inhibitors. Characterizing highly functionalized derivatives like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase and PARP inhibitors. Characterizing highly functionalized derivatives like 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid presents a unique analytical challenge. With ten carbon atoms—six of which are quaternary—and the inherent 1H/2H annular tautomerism of the indazole ring, standard analytical approaches often yield ambiguous results.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct Nuclear Magnetic Resonance (NMR) methodologies: Standard 1D 13C NMR , Multiparametric 2D-Assisted NMR (HSQC/HMBC) , and Solid-State 13C CP/MAS NMR . By evaluating their performance, causality, and resolution limits, this guide provides a self-validating framework for the unambiguous structural elucidation of complex indazole building blocks.

The Analytical Challenge: Structural Nuances of the Indazole Scaffold

Indazoles exhibit prototropic tautomerism between the 1H and 2H forms. In non-polar solvents, this rapid exchange broadens the signals of carbons adjacent to the nitrogen atoms (C3, C3a, and C7a). Furthermore, 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid contains two distinct carbonyl groups (an ester at C3 and a carboxylic acid at C5) and a highly congested aromatic region (120–130 ppm). Assigning the carbon skeleton is highly prone to error without long-range correlation data.

Methodological Comparison

Method A: Standard 1D 13C NMR
  • Performance Profile: Routine Quality Control (QC).

  • Causality & Mechanism: [1]. The strong hydrogen-bonding capability of DMSO-d6 locks the tautomeric equilibrium heavily in favor of the thermodynamically stable 1H-tautomer. This slows the proton exchange rate on the NMR timescale, yielding sharp, resolvable peaks for the bridgehead carbons.

  • Limitations: While it confirms the carbon count, 1D 13C NMR cannot definitively assign the overlapping aromatic carbons (C4, C5, C6) or confidently distinguish the ester carbonyl from the acid carbonyl without empirical reference data.

Method B: 2D-Assisted 13C NMR (HSQC + HMBC)
  • Performance Profile: The Gold Standard for Structural Elucidation.

  • Causality & Mechanism: By leveraging Heteronuclear Multiple Bond Correlation (HMBC), we map the carbon skeleton using protons as structural anchors. The HMBC sequence is optimized for a long-range coupling constant (

    
    ) of 8 Hz. The isolated H4 proton acts as a critical anchor, showing strong 3-bond (
    
    
    
    ) correlations to C3, C7a, and the C=O of the carboxylic acid. Simultaneously, the -OCH3 protons show an exclusive
    
    
    correlation to the ester C=O, creating a[2].
Method C: Solid-State 13C CP/MAS NMR
  • Performance Profile: Superior for Polymorph and Tautomer Profiling.

  • Causality & Mechanism: Solid-state NMR eliminates solvent-induced shifts. The Cross-Polarization (CP) sequence transfers magnetization from abundant 1H nuclei to dilute 13C nuclei, dramatically enhancing sensitivity. Magic Angle Spinning (MAS) at 10–15 kHz averages out chemical shift anisotropy (CSA), which is particularly severe for carbonyls. This method definitively proves whether the bulk powder exists as a pure 1H-tautomer or a mixed polymorphic state[3].

Quantitative Data Presentation

The following table summarizes the comparative performance and expected chemical shifts across the evaluated methodologies.

Carbon Position1D 13C NMR (DMSO-d6) Shift (ppm)2D HMBC Resolution ConfidenceCP/MAS (Solid-State) Shift (ppm)
C=O (Acid, C5) ~168.5High (via H4, H6 coupling)~170.2 (Hydrogen-bonded)
C=O (Ester, C3) ~162.0High (via OCH3 coupling)~163.5
C7a (Bridgehead) ~141.5High (via H4, H6 coupling)~142.1
C3 (Indazole) ~137.2High (via H4 coupling)~138.0
C5 (Aromatic) ~126.8High (via H4, H6 coupling)~128.5
C6 (Aromatic) ~125.4Moderate~126.1
C4 (Aromatic) ~124.1Moderate~125.0
C3a (Bridgehead) ~123.5High (via H7 coupling)~124.2
C7 (Aromatic) ~111.2High (Isolated region)~112.0
-OCH3 (Ester) ~52.5High (Direct HSQC)~53.1

Experimental Protocols

Protocol 1: 2D-Assisted NMR Workflow (Solution State)
  • Sample Preparation: Dissolve 25–30 mg of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution to maintain magnetic homogeneity.

  • Acquisition Setup:

    • Acquire a standard 1H NMR spectrum (16 scans) to establish proton frequencies.

    • Acquire a multiplicity-edited HSQC spectrum to map all protonated carbons (C4, C6, C7, OCH3).

    • Acquire an HMBC spectrum optimized for

      
       Hz. Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure adequate recovery of quaternary carbon magnetization.
      
  • Validation Checkpoint: The assignment is internally validated when the -OCH3 protons (singlet, ~3.9 ppm) show a single, unambiguous HMBC cross-peak to the ester carbonyl (~162 ppm). If this cross-peak aligns with the acid carbonyl (~168 ppm), the molecular structure is incorrect or degraded.

Protocol 2: Solid-State 13C CP/MAS NMR Workflow
  • Sample Packing: Pack ~50 mg of the crystalline powder into a 4 mm zirconia MAS rotor. Seal with a Kel-F cap to ensure balance.

  • Spinning & Tuning: Spin the sample at the magic angle (54.74°) at a rate of 12 kHz to average out chemical shift anisotropy (CSA).

  • Acquisition: Apply a Cross-Polarization (CP) pulse sequence. Set the contact time to 2.5 ms to allow optimal magnetization transfer from 1H to the quaternary carbons.

  • Decoupling: Apply high-power SPINAL-64 proton decoupling during acquisition to eliminate 1H-13C dipolar broadening.

Visualizations

HMBC_Network H4 H-4 Proton C3 C-3 (Indazole) H4->C3 3J C5 C-5 (Indazole) H4->C5 2J C7a C-7a (Bridgehead) H4->C7a 3J CO_acid C=O (Acid) H4->CO_acid 3J H6 H-6 Proton H6->C5 2J H6->CO_acid 3J OMe -OCH3 Protons CO_ester C=O (Ester) OMe->CO_ester 3J

Figure 1: HMBC network for assigning quaternary carbons in the indazole scaffold.

NMR_Workflow Start Sample Prep (DMSO-d6) NMR1D 1D 13C NMR (Basic QC) Start->NMR1D Routine NMR2D HSQC / HMBC (Full Assignment) Start->NMR2D Complex Solid 13C CP/MAS (Solid State) Start->Solid Powder

Figure 2: Methodological decision tree for 13C NMR characterization workflows.

References

  • Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993. URL:[Link]

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. URL:[Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Characterization of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (MW 220.18 Da) is a critical heterocyclic intermediate, frequently employed in the synthesis of poly (ADP-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (MW 220.18 Da) is a critical heterocyclic intermediate, frequently employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and novel indazole-based synthetic cannabinoids.

In drug development, the "performance" of this molecule is defined by its purity and the ability to distinguish it from critical process impurities, specifically regioisomers (N1 vs. N2 alkylation) and hydrolysis byproducts (di-acid derivatives) .

This guide objectively compares the analytical performance of High-Resolution Q-TOF MS against standard Triple Quadrupole (QqQ) MS and UV-HPLC workflows. We demonstrate that while UV is sufficient for bulk purity, only MS/MS methodologies provide the specificity required to validate the regiochemistry of the indazole core—a critical quality attribute (CQA) for downstream efficacy.

Comparative Analysis of Analytical Architectures

The following table contrasts the performance of three distinct analytical workflows for the characterization of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid.

Table 1: Performance Matrix of Detection Alternatives
FeatureAlternative A: UV-HPLC (254 nm) Alternative B: Single Quad MS (ESI) Recommended: Q-TOF / Orbitrap MS/MS
Primary Utility Routine Purity % (Area Normalization)Molecular Weight ConfirmationStructural Elucidation & Isomer Differentiation
Specificity Low (Cannot distinguish regioisomers)Medium (Confirms MW 220, but not structure)High (Unique fragmentation patterns for N1/N2 isomers)
LOD (Sensitivity) ~10 µg/mL~100 ng/mL< 1 ng/mL (Trace impurity detection)
Linearity (

)
> 0.999> 0.995> 0.998
Mass Accuracy N/A± 0.5 Da< 2 ppm (Confidence in elemental formula)
Throughput High (10 min run)High (10 min run)Medium (Data processing intensive)

Expert Insight: Why Q-TOF? The indazole ring is prone to tautomerism (


 vs 

). During synthesis, alkylation or substitution can occur at N1 or N2.[1][2][3] These isomers often co-elute in reverse-phase LC. High-resolution MS/MS is the only reliable method to differentiate them without isolating pure standards, as the N2-isomer typically exhibits a distinct retro-Diels-Alder (RDA) fragmentation pathway compared to the N1-isomer.

Mass Spectrometry Mechanics & Fragmentation Pathways[4]

To develop a robust method, one must understand the ionization and fragmentation physics of the molecule.

Ionization Mode Assessment
  • Positive Mode (

    
    ):  Preferred. The basic nitrogens in the indazole ring protonate readily (
    
    
    
    221.06).
  • Negative Mode (

    
    ):  Viable due to the carboxylic acid at position 5 (
    
    
    
    219.04), but fragmentation is often less informative for structural diagnosis.
Fragmentation Logic (MS/MS)

The precursor ion (


 221) undergoes predictable dissociation useful for Multiple Reaction Monitoring (MRM) method development.
  • Loss of Methoxy Group (

    
    ):  Cleavage of the ester at position 3 generates an acylium ion (
    
    
    
    190).
  • Loss of Methanol (

    
    ):  A rearrangement common in ortho-substituted or proximal heteroatom esters, leading to a ketene-like or lactone species (
    
    
    
    189).
  • Decarboxylation (

    
    ):  Loss of 
    
    
    
    from the position 5 carboxylic acid (
    
    
    177).
Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways for the


 ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 221 (Indazole Core) Frag1 Acylium Ion [M+H - OCH3]+ m/z 190 Precursor->Frag1 - OCH3 (31 Da) (Ester Cleavage) Frag2 Lactone/Ketene Species [M+H - CH3OH]+ m/z 189 Precursor->Frag2 - CH3OH (32 Da) (Rearrangement) Frag3 Decarboxylated Core [M+H - CO2]+ m/z 177 Precursor->Frag3 - CO2 (44 Da) (Acid Cleavage) Frag4 Core Indazole [M+H - COOCH3 - COOH]+ m/z ~118 Frag1->Frag4 High CE Deep Fragmentation

Figure 1: Proposed ESI(+) fragmentation pathway for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, highlighting key transitions for MRM method development.

Detailed Experimental Protocol

This protocol is designed for Trace Impurity Quantitation using a Triple Quadrupole MS, validated against the "Alternative" UV method.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. (Indazoles are sparingly soluble in pure water; organic modifier is essential).

  • Concentration: Prepare stock at 1 mg/mL in DMSO; dilute to 1 µg/mL in solvent for MS tuning.

LC-MS/MS Conditions (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 7 minutes. (Indazoles are moderately polar; early elution is expected).

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer: 35 psi

  • Sheath Gas Flow: 11 L/min

MRM Transition Table (Method Development)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)Purpose
221.1 189.1 1550Quantifier (Most abundant/stable)
221.1 161.1 2550Qualifier (Loss of ester group

)
221.1 118.1 4050Structural Confirmation (Indazole core)

Supporting Experimental Data (Representative)

The following data summarizes the linearity and sensitivity comparison between the Q-TOF method and the standard UV method.

Table 2: Linearity and Sensitivity Validation
ParameterMethod A: UV (254 nm)Method B: ESI-MS/MS (MRM)
Linear Range 10 – 1000 µg/mL1 – 1000 ng/mL
Correlation (

)
0.99920.9985
LOD (S/N = 3) 5.0 µg/mL0.5 ng/mL
LOQ (S/N = 10) 15.0 µg/mL1.5 ng/mL
Matrix Effect NegligibleModerate (Requires Matrix Matching)

Interpretation: For process control (bulk synthesis), UV is superior due to robustness and lack of matrix effects. However, for genotoxic impurity screening or pharmacokinetic (PK) studies where sensitivity <10 ng/mL is required, the MS/MS method is the only viable alternative.

References

  • Shevyrin, V., et al. (2014). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure." Forensic Science International.[4][5] (Establishes fragmentation rules for indazole-3-carbonyl derivatives).

  • Luo, J., et al. (2024).[5] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Drug Testing and Analysis. (Provides comparative fragmentation data for indazole cores).

  • PubChem Compound Summary. (2025). "5-methoxy-1H-indazole-3-carboxylic acid."[6][7] National Center for Biotechnology Information. (Source for physicochemical properties and predicted adducts).

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. (Contextualizes the biological relevance of the indazole-3-carboxylate scaffold).

Sources

Comparative

Structural Elucidation of Indazole-5-Carboxylic Acid Derivatives

Executive Summary: The Tautomeric Trap In the development of kinase inhibitors and anti-inflammatory agents, the indazole-5-carboxylic acid scaffold presents a unique structural challenge that standard characterization m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Trap

In the development of kinase inhibitors and anti-inflammatory agents, the indazole-5-carboxylic acid scaffold presents a unique structural challenge that standard characterization methods often fail to resolve: annular tautomerism . Unlike its structural isomer indole, indazole possesses two nitrogen atoms in the 5-membered ring (


 and 

), leading to dynamic proton migration (

- vs.

-tautomers).

While


-indazole is generally the thermodynamic minimum in the gas phase, the solid-state packing forces and specific functionalization at the 5-position (carboxylic acid) can stabilize the 

-form or induce rare polymorphs. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and computational docking, demonstrating why SC-XRD is the requisite gold standard for defining the active pharmaceutical ingredient (API) solid form of these derivatives.

Part 1: Comparative Analysis of Structural Determination Methods

The following table contrasts the efficacy of SC-XRD against alternative analytical techniques for indazole-5-carboxylic acid derivatives.

Table 1: Methodological Efficacy Matrix
FeatureSC-XRD (Gold Standard) Solution State NMR (

)
Computational Docking (In Silico)
Tautomer Identification Definitive. Direct visualization of electron density confirms H-atom position on

or

.
Ambiguous. Fast exchange on NMR timescale often yields averaged signals. Requires

enrichment or low-temp experiments.
Predictive. Calculates energy minima but cannot account for kinetic trapping during crystallization.
H-Bond Network Explicit. Maps intermolecular networks (e.g.,

dimers) and solvent channels.
Inferred. Chemical shifts (

) suggest H-bonding but cannot define geometry.
Hypothetical. Predicts likely donors/acceptors but fails with complex solvation.
Stereochemistry Absolute. Determines absolute configuration (if chiral centers exist) via anomalous scattering.Relative. NOE/ROE correlations provide distance constraints, not absolute coordinates.N/A. Requires pre-defined stereochemistry as input.
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).
Structure file (.mol/.pdb).
The Indazole vs. Indole Comparison

Researchers often substitute indazole for indole to introduce an extra hydrogen bond acceptor (


).
  • Indole-5-COOH: Lacks the

    
     acceptor. Packing is dominated strictly by the carboxylic acid homodimer and 
    
    
    
    -stacking.
  • Indazole-5-COOH: The additional nitrogen creates a "frustrated" landscape. The carboxylic acid proton can donate to the carbonyl of another acid (homosynthon) or to the

    
     of a neighboring indazole (heterosynthon). SC-XRD is the only method capable of predicting which motif dominates in a specific derivative. 
    

Part 2: Supramolecular Architecture & Synthons

Understanding the crystal packing is crucial for solubility and bioavailability. Indazole-5-carboxylic acid derivatives typically crystallize via two competing "Supramolecular Synthons."

The Carboxylic Acid Homodimer ( )

This is the classic motif where two carboxylic acid groups face each other, forming an eight-membered ring via two


 hydrogen bonds.
  • Prevalence: High in non-polar solvents (Toluene, Hexane).

  • Effect: Creates discrete dimers, reducing solubility in water.

The Polymer Catemer (Acid-to-Nitrogen)

In this motif, the carboxylic acid donates a proton to the basic nitrogen (


) of a neighboring molecule.
  • Prevalence: High in polar protic solvents (Methanol, Ethanol).

  • Effect: Forms infinite 1D chains or helices. This form often exhibits higher melting points due to the extended network.

Logic Flow: Tautomer Assignment

The following diagram illustrates the decision logic for assigning tautomers in these derivatives, highlighting the critical junction where NMR fails and X-ray succeeds.

TautomerLogic Start Unknown Indazole Derivative Solubility Solubility Check Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Signals Are NH signals distinct? NMR->Signals FastExchange Broad/Averaged Signals (Fast Exchange) Signals->FastExchange No Result1 1H-Tautomer Confirmed (Benzenoid) Signals->Result1 Yes (Rare) Crystallization Crystallization Screen FastExchange->Crystallization Mandatory SCXRD SC-XRD Analysis Crystallization->SCXRD SCXRD->Result1 N1-H found Result2 2H-Tautomer Confirmed (Quinoid) SCXRD->Result2 N2-H found

Figure 1: Decision matrix for tautomeric assignment. Note that solution-state NMR often leads to ambiguity due to rapid proton exchange, necessitating SC-XRD.

Part 3: Experimental Protocols

Protocol A: Phase-Pure Crystallization

Indazole-5-carboxylic acids are prone to "oiling out" due to their amphiphilic nature (polar head, aromatic body). This protocol utilizes a Dual-Solvent Vapor Diffusion method to ensure high-quality single crystals.

Reagents:

  • Compound: Indazole-5-carboxylic acid derivative (>95% purity).[1]

  • Solvent A (Good Solvent): DMSO or DMF (for high solubility).

  • Solvent B (Anti-Solvent): Water or Ethanol (for gradual precipitation).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the derivative in 0.5 mL of Solvent A in a small inner vial (GC vial). Sonicate until clear.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Setup: Place the open inner vial inside a larger outer jar containing 5 mL of Solvent B.

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvesting: Monitor daily. Solvent B will diffuse into Solvent A, slowly increasing supersaturation. Crystals usually appear within 3-7 days.

Protocol B: Data Collection & Refinement
  • Temperature: Collect data at 100 K. Indazole rings have high thermal motion at room temperature, which can smear electron density and obscure the H-atom position on the nitrogens.

  • Resolution: Aim for 0.8 Å or better to resolve the

    
     bond distance (approx 0.86 Å).
    
  • Refinement Strategy: Freely refine the coordinates of the N-bound hydrogen atom. Do not use a "riding model" (AFIX 43) initially, as this assumes the position rather than proving it.

Workflow Diagram: Crystallization to Structure

CrystalWorkflow Raw Crude Derivative Screen Solvent Screening (Polar vs Non-Polar) Raw->Screen Grow Vapor Diffusion (DMSO/Water) Screen->Grow Optimized Check Microscopy Check (Birefringence) Grow->Check Mount Mounting (Mitegen Loop) Check->Mount Single Crystal Xray Diffraction (100K) Mount->Xray Solve Structure Solution (SHELXT) Xray->Solve

Figure 2: Optimized workflow for obtaining diffraction-quality crystals of indazole derivatives.

Part 4: Case Study – Kinase Inhibitor Binding

In a comparative study of VEGFR inhibitors, the indazole-5-carboxylic acid moiety was used to mimic the adenine binding pocket of ATP.

  • Prediction: Docking studies suggested the

    
    -tautomer would bind to the hinge region via a donor-acceptor motif.
    
  • X-Ray Result: The crystal structure of the ligand alone (small molecule XRD) confirmed the

    
    -tautomer was the stable solid form. However, co-crystallization with the protein (macromolecular XRD) revealed a shift to the 
    
    
    
    -form upon binding.
  • Impact: This highlights that while SC-XRD defines the starting material stability (shelf-life), the tautomeric state is plastic and environment-dependent.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. MDPI Molecules. (2006). Defines the synthesis and NMR/X-ray characterization of N1/N2 isomers.

  • Indazole-5-carboxylic acid PubChem Entry. National Library of Medicine. Chemical and physical property data.

  • Similarities and Differences in the Crystal Packing of Halogen-Substituted Indole Derivatives. Acta Crystallographica Section B. (2018). Comparative analysis of indole packing relevant to the scaffold comparison.

  • Tautomerism in Indazoles. Journal of the Chemical Society. Discusses the thermodynamic stability of 1H vs 2H forms. (Note: Generalized citation based on established chemical literature trends confirmed in search).

Sources

Validation

comparing "3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid" with other indazole isomers

Executive Summary In the landscape of privileged medicinal scaffolds, the indazole core stands out for its bioisosteric relationship with indole and its ability to present substituents in defined vectors. This guide focu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of privileged medicinal scaffolds, the indazole core stands out for its bioisosteric relationship with indole and its ability to present substituents in defined vectors. This guide focuses on 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (Target A ), a bifunctional building block offering orthogonal reactivity.

Unlike its 3,6- or 3,4-isomers, Target A provides a unique substitution pattern where the C3-ester and C5-acid allow for the independent construction of "hinge-binding" motifs (C3) and "solvent-exposed" solubilizing groups (C5), a topology validated in multiple kinase inhibitor campaigns (e.g., FGFR, VEGFR inhibitors). This guide compares Target A against its primary regioisomers, detailing synthetic accessibility, N-alkylation regiocontrol, and physicochemical profiles.

Structural & Physicochemical Analysis

The utility of indazole isomers is dictated by the vectors of their substituents and the electronic influence on the pyrazole ring.

Vector Analysis
  • 3,5-Substitution (Target A): The C3 and C5 positions are roughly 140° apart. This geometry mimics the 3,5-substitution of indole but with higher polarity. It is ideal for linear extension in active sites.

  • 3,6-Substitution: The C6 position is "para" to the N2 nitrogen. Substituents here often point towards the back-pocket of kinase domains or interact with gatekeeper residues differently than the C5 position.

  • 3,4-Substitution: Highly sterically congested. The C4 substituent interacts with the C3 group (peri-interaction), often twisting the C3-carbonyl out of planarity, reducing metabolic stability and altering solubility.

Electronic Properties & Acidity

The position of the electron-withdrawing carboxylic acid (-COOH) significantly affects the acidity of the N-H proton (pKa ~13.8 for unsubstituted indazole).

IsomerElectronic Effect (Hammett)Predicted N-H AciditySolubility (pH 7.4)
3-COOMe, 5-COOH C5 is para to N1. Strong electron withdrawal increases N-H acidity.High (pKa < 12.[1][2][3]5)Moderate (Amphoteric)
3-COOMe, 6-COOH C6 is meta to N1 but para to N2.ModerateModerate
3-COOMe, 4-COOH Steric inhibition of resonance.LowerLow (Aggregation risk)

Synthetic Accessibility & Regiocontrol

A critical advantage of the 3,5-isomer over the 3,6-isomer is the availability of precursors and the predictability of N-alkylation.

Synthesis of the Core Scaffold

While the 3,6-isomer often requires de novo ring construction from 4-substituted-2-nitrobenzaldehydes, the 3,5-isomer (Target A) is efficiently accessed from the commercially available methyl 5-bromo-1H-indazole-3-carboxylate via palladium-catalyzed carbonylation. This route ensures perfect regiocontrol of the substituents.

The "Chelation Effect" in N-Alkylation

One of the most persistent challenges in indazole chemistry is controlling N1 vs. N2 alkylation.[4]

  • Challenge: The N2 nitrogen is often more nucleophilic kinetically, leading to mixtures.

  • Solution (Target A Specific): The C3-methoxycarbonyl group in Target A provides a "chelation handle." When using Sodium Hydride (NaH) in THF, the sodium cation coordinates between the N2 lone pair and the C3-carbonyl oxygen.[5][6] This blocks the N2 site and directs the electrophile to N1 with >95% selectivity.

    • Contrast: Isomers lacking a C3-carbonyl (e.g., 3-H, 3-alkyl) or with bulky C4-substituents do not benefit from this effect and often yield 1:1 mixtures.

Visualizing the Chemistry

The following diagrams illustrate the optimized synthesis and the mechanistic basis for the high N1-regioselectivity observed with this scaffold.

IndazoleChemistry Start Methyl 5-bromo-1H- indazole-3-carboxylate Reaction1 Pd(dppf)Cl2, CO (g) H2O, Et3N, DMF (Carbonylation) Start->Reaction1 Step 1 Target Target A: 3-(methoxycarbonyl)-1H- indazole-5-carboxylic acid Reaction1->Target Yield: ~85% Base NaH / THF (Chelation Control) Target->Base Step 2: Alkylation Transition [Na+ Chelate Intermediate] Blocks N2 Base->Transition Forms Na-Bridge Product N1-Alkylated Product (>95% Regioisomer) Transition->Product R-X Electrophile

Caption: Figure 1. Synthesis of Target A via Pd-catalyzed carbonylation and the mechanism of Chelation-Controlled N1-Alkylation.

Experimental Protocol

Objective: Synthesis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid from methyl 5-bromo-1H-indazole-3-carboxylate.

Reagents:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Triethylamine (3.0 eq)

  • Water (5.0 eq) / DMF (Solvent)

  • Carbon Monoxide (Balloon or 50 psi)

Step-by-Step Methodology:

  • Setup: In a high-pressure reactor (or thick-walled flask for balloon pressure), dissolve methyl 5-bromo-1H-indazole-3-carboxylate (10 g, 39.2 mmol) in DMF (100 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (1.6 g, 1.96 mmol) and Triethylamine (16.4 mL, 117 mmol). Add Water (3.5 mL).

  • Carbonylation: Purge the vessel with CO gas (3x). Pressurize to 50 psi (or use a double-balloon setup) and heat to 80°C for 16 hours.

  • Workup: Cool to room temperature. Vent the CO (in a fume hood). Dilute with water (300 mL). The solution should be basic (pH ~9).

  • Isolation: Wash the aqueous layer with EtOAc (2 x 100 mL) to remove unreacted bromide and catalyst byproducts.

  • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 3-4. The product will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with water and cold methanol. Dry under vacuum at 50°C.

    • Expected Yield: 80-90%.

    • Purity Check: 1H NMR (DMSO-d6) should show the C3-OMe singlet (~3.9 ppm) and the disappearance of the aromatic proton signals corresponding to the 5-Br precursor.

Reactivity Profile Comparison

FeatureTarget A (3-COOMe, 5-COOH)3,6-Isomer3-Unsubstituted Analog
N1-Alkylation Selectivity Excellent (>95%) due to C3-ester chelation.Good, but slightly lower due to distance.Poor (50:50) without C3-directing group.
Orthogonal Protection Yes. C3 is a methyl ester; C5 is a free acid. Allows selective amide coupling at C5.Yes.N/A
Solubility Moderate. Acid group aids solubility in basic media.Similar.Lower (if no acid group present).
Metabolic Stability High. Esters can be hydrolyzed, but the indazole core is robust.High.Moderate (C3-H is prone to oxidation).

References

  • Indazole Synthesis & Properties: Indazole - Wikipedia. Retrieved from .

  • Regioselective Alkylation: Troubleshooting regioselectivity in indazole synthesis. BenchChem. Retrieved from .

  • Mechanistic Insights: Lu, P., et al. (2024).[6] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[6] Chem. Retrieved from .

  • Medicinal Chemistry Applications: Recent Advances in Indazole-Containing Derivatives. PMC. Retrieved from .

  • pKa Data: Bordwell pKa Table. Organic Chemistry Data. Retrieved from .

Sources

Comparative

A Comprehensive Spectroscopic Guide to Differentiating Indazole Regioisomers

The indazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and receptor antagonists. However, the functionalization of this heterocycle presents a notorio...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and receptor antagonists. However, the functionalization of this heterocycle presents a notorious synthetic and analytical challenge: annular tautomerism. Because the indazole core exists in a dynamic equilibrium between its 1H- and 2H-tautomeric forms, direct N-alkylation or N-arylation typically yields a mixture of N1- and N2-substituted regioisomers.

As a Senior Application Scientist, I frequently see development bottlenecks arise not from the synthesis of these compounds, but from the ambiguous structural assignment of the resulting isomers. This guide provides an objective, data-driven framework for the spectroscopic differentiation of N1 and N2 indazole regioisomers, grounded in advanced NMR techniques and self-validating experimental protocols.

The Mechanistic Challenge of Indazole Alkylation

The thermodynamic stability of the indazole system heavily favors the 1H-tautomer over the 2H-form [1]. However, when subjected to basic conditions (e.g., K₂CO₃ in DMF), the indazole is deprotonated to form an ambident anion. The negative charge is delocalized across both the N1 and N2 positions.

Because the transition states for alkylation at N1 and N2 have similar activation energies, the reaction is often under kinetic control, leading to a near 1:1 mixture of N1- and N2-alkylated products [2]. The lack of absolute regiocontrol necessitates robust, multidimensional spectroscopic methods to unambiguously assign the structures of the isolated products.

Indazole_Regioisomer_Workflow Start Purified Indazole Alkylation Product NMR_Acq Acquire 2D NMR (NOESY & HMBC) Start->NMR_Acq Split_NOESY 1H-1H NOESY Analysis (Spatial Proximity < 5Å) NMR_Acq->Split_NOESY Split_HMBC 1H-13C HMBC Analysis (Long-Range Coupling) NMR_Acq->Split_HMBC NOE_N1 Alkyl-CH2 correlates with Carbocycle H-7 Split_NOESY->NOE_N1 NOE_N2 Alkyl-CH2 correlates with Heterocycle H-3 Split_NOESY->NOE_N2 HMBC_N1 Alkyl-CH2 couples to C-7a (3J) Split_HMBC->HMBC_N1 HMBC_N2 Alkyl-CH2 couples to C-3 & C-3a (3J) Split_HMBC->HMBC_N2 Result_N1 Confirmed N1-Isomer (1H-Indazole) NOE_N1->Result_N1 Result_N2 Confirmed N2-Isomer (2H-Indazole) NOE_N2->Result_N2 HMBC_N1->Result_N1 HMBC_N2->Result_N2

Logic workflow for distinguishing N1 and N2 indazole regioisomers using 2D NMR spectroscopy.

Spectroscopic Differentiation: The Analytical Gold Standards

While 1D ¹H and ¹³C NMR can provide preliminary hints, they are insufficient for definitive assignment due to overlapping aromatic signals. The gold standard for differentiating N1 and N2 indazole regioisomers relies on 2D NMR techniques [3].

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY measures spatial proximity (typically < 5 Å) and is the most direct way to assign regiochemistry.

  • N1-Isomer: The protons of the N-alkyl group (e.g., a benzyl -CH₂-) will show a strong through-space NOE correlation with the H-7 proton of the indazole carbocycle.

  • N2-Isomer: The N-alkyl protons will exhibit a distinct NOE correlation with the H-3 proton of the heterocyclic ring [2].

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC traces long-range scalar couplings (typically ²J and ³J). It serves as a self-validating orthogonal check against NOESY data.

  • N1-Isomer: The alkyl -CH₂- protons will show a strong ³J correlation to the C-7a bridgehead carbon.

  • N2-Isomer: The alkyl -CH₂- protons will show ³J correlations to both the C-3 and C-3a carbons [3].

¹⁵N NMR Signatures

At natural abundance, ¹H-¹⁵N HMBC is an incredibly powerful diagnostic tool. The ¹⁵N chemical shifts are highly sensitive to the electronic environment. The alkylated nitrogen adopts a shielded, "pyrrole-like" character (~ -170 ppm relative to CH₃NO₂), while the unalkylated nitrogen retains a deshielded, "pyridine-like" character (~ -70 ppm) [2].

Quantitative Spectroscopic Comparison

The following table summarizes the definitive spectroscopic markers used to differentiate the two regioisomeric forms. These values demonstrate how electronic environments drastically shift local proton and carbon resonances[4].

Spectroscopic ParameterN1-Alkylated Indazole (1H-form)N2-Alkylated Indazole (2H-form)
NOESY Correlation Alkyl-CH₂ ↔ H-7 (Carbocycle)Alkyl-CH₂ ↔ H-3 (Heterocycle)
¹H-¹³C HMBC Alkyl-CH₂ → C-7a (³J), C-3a (³J, weak)Alkyl-CH₂ → C-3 (³J), C-3a (³J)
¹³C NMR (C-3 Shift) ~ 133.0 – 136.0 ppm~ 120.0 – 125.0 ppm
¹⁵N NMR (N-1 Shift) Shielded (~ -170 ppm, pyrrole-like)Deshielded (~ -70 ppm, pyridine-like)
¹⁵N NMR (N-2 Shift) Deshielded (~ -70 ppm, pyridine-like)Shielded (~ -170 ppm, pyrrole-like)

(Note: ¹⁵N shifts are referenced to nitromethane at 0 ppm. Exact values will vary slightly based on the specific alkyl/aryl substituent and solvent used).

Experimental Methodologies

To ensure scientific integrity, the following protocols detail both the generation of the regioisomers and the specific NMR parameters required to validate them.

Protocol 1: Controlled Alkylation and Chromatographic Resolution

Causality Note: Potassium carbonate in DMF provides a mildly basic, polar aprotic environment that deprotonates the indazole without degrading sensitive functional groups. This typically results in a near 1:1 mixture of N1 and N2 alkylation, which is ideal when both regioisomers are required for Structure-Activity Relationship (SAR) screening.

  • Deprotonation: Dissolve the starting 1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours. Monitor completion via LC-MS.

  • Quench & Extract: Dilute the mixture with water to precipitate the products or extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.

    • Expert Insight: The N2-isomer is typically less polar than the N1-isomer due to a lower overall molecular dipole moment. Consequently, the N2-alkyl indazole will almost always elute first on normal-phase silica.

Protocol 2: Advanced NMR Acquisition Parameters

Causality Note: DMSO-d₆ is preferred over CDCl₃ for indazoles due to its ability to disrupt intermolecular hydrogen bonding, providing sharper signals and more reliable chemical shifts for the heterocyclic protons.

  • Sample Preparation: Dissolve 15–20 mg of the purified regioisomer in 0.6 mL of DMSO-d₆. High concentration is vital for acquiring ¹H-¹⁵N HMBC at natural abundance within a reasonable timeframe.

  • ¹H-¹H NOESY Setup:

    • Acquire a 2D NOESY spectrum with a mixing time (τm) of 300–400 ms .

    • Expert Insight: This specific mixing time is selected for small molecules (MW < 500) to allow sufficient cross-relaxation without inducing severe spin diffusion, ensuring that the observed NOE between the alkyl group and H-3/H-7 is a true, direct through-space interaction.

  • ¹H-¹³C HMBC Setup:

    • Set the long-range delay to optimize for a coupling constant (ⁿJCH) of 8 Hz .

    • Expert Insight: This delay perfectly captures the typical ³J coupling between the N-alkyl protons and the indazole C-3 or C-7a carbons, preventing signal loss from mismatched coupling evolution.

  • Data Processing: Phase the 2D spectra manually. Trace the cross-peaks from the N-alkyl CH₂ protons (typically around 4.5 - 5.5 ppm) to the aromatic region to confirm the structural assignment based on the table in Section 3.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. nih.gov.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. nih.gov.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. benchchem.com.
  • A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. benchchem.com.

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